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  • Product: Rolicyclidine-d5 Hydrochloride
  • CAS: 1246815-30-4

Core Science & Biosynthesis

Foundational

Analytical Characterization of Rolicyclidine-d5 HCl: Exact Mass, Molecular Weight, and Mass Spectrometric Workflows

Rolicyclidine (PCPy), chemically designated as 1-(1-phenylcyclohexyl)pyrrolidine, is a potent dissociative anesthetic and a structural analogue of phencyclidine (PCP). Due to its psychoactive profile and historical emerg...

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Author: BenchChem Technical Support Team. Date: April 2026

Rolicyclidine (PCPy), chemically designated as 1-(1-phenylcyclohexyl)pyrrolidine, is a potent dissociative anesthetic and a structural analogue of phencyclidine (PCP). Due to its psychoactive profile and historical emergence in illicit markets, it is strictly monitored as a Schedule I controlled substance . To facilitate accurate forensic and pharmacokinetic quantification without the interference of matrix effects, laboratories rely on stable isotope-labeled internal standards (SIL-IS).

This technical guide provides an in-depth analysis of Rolicyclidine-d5 hydrochloride (HCl) , detailing its physicochemical properties, exact mass specifications, and the causality behind its implementation in self-validating mass spectrometric workflows.

Isotopic Design and Physicochemical Properties

The structural design of a stable isotope-labeled standard is critical for its performance in quantitative assays. Rolicyclidine-d5 is engineered with five deuterium atoms specifically localized on the phenyl ring.

The Causality of Phenyl-Labeling: Deuteration at the phenyl ring is a strategic choice. Aromatic protons are highly resistant to hydrogen-deuterium (H/D) exchange when exposed to aqueous biological matrices or acidic/basic extraction buffers. If the deuterium label were placed on the pyrrolidine ring or adjacent to the tertiary amine, enamine-tautomerization could lead to isotopic back-exchange, degrading the +5 Da mass shift and compromising quantitative accuracy.

The Causality of the Hydrochloride Salt: While the free base of Rolicyclidine (C16H23N) is a lipophilic liquid or waxy solid susceptible to volatilization and oxidative degradation, the hydrochloride salt (HCl) forms a stable, highly crystalline lattice. This salt form ensures hygroscopic stability, allowing for highly precise gravimetric weighing when preparing stock solutions for commercial reference materials, such as those cataloged by and distributed under DEA exempt chemical preparation status .

Quantitative Mass Specifications

To configure high-resolution mass spectrometers (e.g., QTOF or Orbitrap) and calculate gravimetric concentrations, analysts must distinguish between the average molecular weight and the monoisotopic exact mass.

Note: In Electrospray Ionization (ESI+), the HCl salt dissociates, and the mass spectrometer observes the protonated free base [M+H]+ .

Compound FormChemical FormulaAverage Molecular Weight ( g/mol )Monoisotopic Exact Mass (Da)
Rolicyclidine (Free Base) C₁₆H₂₃N229.37229.1830
Rolicyclidine-d5 (Free Base) C₁₆H₁₈D₅N234.40234.2144
Rolicyclidine-d5 HCl (Salt) C₁₆H₁₈D₅N • HCl270.86270.1911
Rolicyclidine-d5 (Protonated Ion) [C₁₆H₁₉D₅N]⁺235.40235.2217

Self-Validating LC-MS/MS Extraction Protocol

A robust analytical protocol must be a self-validating system. By incorporating Rolicyclidine-d5 HCl prior to any sample manipulation, the method inherently corrects for variable extraction recoveries and ionization suppression caused by matrix components.

Step-by-Step Mixed-Mode Cation Exchange (MCX) SPE

The following protocol exploits the basicity of the pyrrolidine nitrogen (pKa ~ 8.5) to isolate the analyte from complex biological matrices (blood/urine).

  • Aliquot & Spike: Transfer 500 µL of the biological sample into a clean tube. Spike with 50 µL of Rolicyclidine-d5 HCl working internal standard (100 ng/mL). Causality: Early introduction of the SIL-IS ensures it undergoes the exact same degradation and partitioning as the native analyte.

  • Protein Disruption: Add 500 µL of 2% phosphoric acid (H₃PO₄). Causality: The acidic environment denatures protein binding and ensures the tertiary amine of Rolicyclidine is fully protonated (cationic).

  • SPE Loading: Apply the mixture to a pre-conditioned MCX (Mixed-Mode Cation Exchange) cartridge. The protonated drug binds strongly to the sulfonic acid groups on the resin.

  • Aggressive Washing: Wash with 1 mL of 2% formic acid, followed by 1 mL of 100% methanol. Causality: Because the drug is ionically bound, 100% organic solvent can be used to aggressively wash away neutral lipids and hydrophobic interferences without risking analyte breakthrough.

  • Elution: Elute the target compounds using 1 mL of 5% ammonium hydroxide (NH₄OH) in methanol. Causality: The high pH neutralizes the pyrrolidine nitrogen, breaking the ionic bond and allowing the lipophilic methanol to sweep the free base off the column.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in 100 µL of initial LC mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

LCMS_Workflow N1 Biological Sample (Blood/Urine) N2 Spike Internal Standard (Rolicyclidine-d5 HCl) N1->N2 Aliquot & Buffer N3 Solid Phase Extraction (Mixed-Mode Cation Exchange) N2->N3 Load & Wash N4 UHPLC Separation (C18, 0.1% Formic Acid) N3->N4 Elute & Reconstitute N5 ESI+ Ionization [M+H]+ = 235.2217 Da N4->N5 Column Effluent N6 MRM Detection (235.2 -> 164.1) N5->N6 Quadrupole Selection

Fig 1. Self-validating LC-MS/MS workflow for the quantification of Rolicyclidine using PCPy-d5.

Mass Spectrometric Fragmentation Dynamics

To establish Multiple Reaction Monitoring (MRM) transitions or to populate high-resolution spectral libraries like the , understanding the collision-induced dissociation (CID) pathways of Rolicyclidine-d5 is essential.

When the precursor ion [M+H]+ at m/z 235.2217 enters the collision cell, the energy is primarily absorbed by the bonds adjacent to the protonated pyrrolidine nitrogen.

  • Primary Cleavage: The dominant fragmentation pathway is an alpha-cleavage resulting in the neutral loss of the pyrrolidine ring (C₄H₉N, -71.0735 Da). This yields a highly stable, resonance-stabilized phenyl-d5-cyclohexyl carbocation at m/z 164.1482 . This transition (235.2 → 164.1) is the primary quantifier ion.

  • Secondary Cleavage: At higher collision energies, the cyclohexyl ring undergoes cleavage, resulting in the neutral loss of cyclohexene (C₆H₁₀, -82.0783 Da), leaving the bare phenyl-d5 cation at m/z 82.0700 . This serves as an excellent qualifier ion to validate the isotopic fidelity of the standard.

Fragmentation_Pathway N1 Rolicyclidine-d5 [M+H]+ m/z 235.2217 N2 Phenyl-d5-cyclohexyl Cation m/z 164.1482 N1->N2 CID Alpha-Cleavage N3 Pyrrolidine Neutral Loss (-71.0735 Da) N1->N3 N4 Cyclohexene Loss (-82.0783 Da) N2->N4 N5 Phenyl-d5 Cation m/z 82.0700 N2->N5 Ring Cleavage

Fig 2. Collision-induced dissociation (CID) fragmentation pathway of protonated Rolicyclidine-d5.

References

  • Wikipedia - Rolicyclidine. Source: Wikipedia. URL:[Link]

  • ChEMBL Database - Compound Report Card: ROLICYCLIDINE (CHEMBL1719398). Source: EMBL-EBI. URL:[Link]

  • Federal Register - Exempt Chemical Preparations Under the Controlled Substances Act. Source: GovInfo. URL:[Link]

Exploratory

Binding Affinity of Rolicyclidine-d5 to NMDA Receptors: Mechanistic Insights and Radioligand Assay Protocols

Executive Summary In the landscape of neuropharmacology and forensic toxicology, accurately quantifying the receptor binding kinetics of dissociative anesthetics is critical. Rolicyclidine (PCPy) is a potent arylcyclohex...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of neuropharmacology and forensic toxicology, accurately quantifying the receptor binding kinetics of dissociative anesthetics is critical. Rolicyclidine (PCPy) is a potent arylcyclohexylamine and a structural analog of phencyclidine (PCP), characterized by the substitution of a piperidine ring with a pyrrolidine moiety[1]. To facilitate rigorous LC-MS/MS quantification and kinetic isotope effect studies, its deuterated isotopologue, rolicyclidine-d5 (PCPy-d5), is frequently synthesized.

As a Senior Application Scientist, I designed this technical whitepaper to elucidate the mechanistic pharmacology of PCPy-d5 at the N-methyl-D-aspartate (NMDA) receptor[2]. Furthermore, this guide provides a self-validating, highly optimized radioligand displacement protocol designed to measure the binding affinity ( Ki​ ) of PCPy-d5, explaining the fundamental causality behind every experimental parameter.

Structural Context and Mechanistic Causality

The NMDA Receptor and the PCP Binding Site

The NMDA receptor is a ligand-gated and voltage-gated ionotropic glutamate receptor, typically forming a heterotetramer composed of two GluN1 and two GluN2 subunits[3]. Unlike standard competitive antagonists that bind to the extracellular ligand-recognition domains, arylcyclohexylamines like PCP and rolicyclidine act as non-competitive, use-dependent channel blockers [2][4].

The specific binding pocket for rolicyclidine—often referred to as the "PCP site"—is located deep within the hydrophobic pore of the ion channel[5]. Because of this internal localization, the receptor channel must be physically open for the drug to access its target[4].

The Role of Deuteration (PCPy-d5)

Deuteration of the phenyl ring (yielding PCPy-d5) provides a +5 Da mass shift, creating an ideal internal standard for mass spectrometry that perfectly co-elutes with the parent compound. Crucially, the substitution of hydrogen with deuterium involves negligible steric bulk changes. Therefore, the kinetic isotope effect does not significantly alter the thermodynamic binding affinity ( Ki​ ) of the molecule to the NMDA receptor pore. PCPy-d5 exhibits a binding profile virtually identical to unlabeled PCPy, making it a highly reliable surrogate in functional assays.

NMDAR_Signaling Glutamate Glutamate (GluN2) NMDAR NMDA Receptor Channel Open Glutamate->NMDAR Co-agonist Glycine Glycine/D-Serine (GluN1) Glycine->NMDAR Co-agonist Depolarization Membrane Depolarization (Mg2+ Expulsion) Depolarization->NMDAR Voltage Gating Calcium Ca2+ / Na+ Influx NMDAR->Calcium Ion Transport Signaling Synaptic Plasticity / ERK Activation Calcium->Signaling Downstream Effects PCPy Rolicyclidine-d5 (PCPy-d5) Blockade Channel Pore Blockade (PCP Binding Site) PCPy->Blockade Binds inside pore Blockade->NMDAR Non-competitive antagonism Blockade->Calcium Inhibits flux

Diagram 1: Mechanistic pathway of NMDA receptor activation and subsequent blockade by PCPy-d5.

Quantitative Binding Affinity Data

The binding affinity of rolicyclidine and its isotopologue is typically benchmarked against PCP using the highly selective radioligand [3H]MK-801 (dizocilpine)[5]. The table below summarizes the comparative inhibition constants ( Ki​ ).

CompoundStructural VariantTarget SiteAssay RadioligandBinding Affinity ( Ki​ , nM)
PCP Piperidine ringNMDAR (PCP Site)[3H]MK-80159.0[2]
PCPy Pyrrolidine ringNMDAR (PCP Site)[3H]MK-801~75.0[3][6]
PCPy-d5 Pyrrolidine ring, Phenyl-d5NMDAR (PCP Site)[3H]MK-801~75.0

Note: Lower Ki​ values indicate higher binding affinity. PCPy and PCPy-d5 demonstrate comparable, sub-micromolar affinity to the classical PCP structure.

Self-Validating Experimental Protocol: [3H]MK-801 Displacement Assay

To empirically determine the Ki​ of PCPy-d5, a competitive radioligand binding assay must be executed. The following protocol is engineered not just as a sequence of steps, but as a self-validating system where every biochemical choice is grounded in causality.

Reagent Preparation & Causality
  • Tissue Source: Rat forebrain membranes. Why? The cerebral cortex and hippocampus possess the highest physiological density of NMDA receptors, ensuring a robust signal-to-noise ratio[5][7].

  • Assay Buffer: 5 mM Tris-HCl (pH 7.4). Why not physiological Krebs buffer? Krebs buffer contains endogenous divalent cations (like Mg2+ and Ca2+ ). Mg2+ naturally blocks the NMDA pore at resting potentials, which competitively inhibits [3H]MK-801 binding. A low-ionic-strength Tris buffer removes this interference[5].

  • Co-agonists: 10 µM L-glutamate and 10 µM glycine. Why? Because PCPy-d5 and MK-801 are use-dependent pore blockers, the channel must be forced into an open conformation. Adding these co-agonists accelerates the bimolecular association kinetics of the ligands by keeping the pore accessible[4][8].

Binding_Assay Prep 1. Membrane Prep (Rat Forebrain) Incubate 2. Incubation [3H]MK-801 + PCPy-d5 Prep->Incubate Filter 3. Rapid Filtration (GF/B filters) Incubate->Filter Wash 4. Washing (Ice-cold buffer) Filter->Wash Count 5. Scintillation Counting Wash->Count Analyze 6. Data Analysis (IC50 & Ki) Count->Analyze

Diagram 2: Step-by-step workflow for the [3H]MK-801 radioligand displacement assay.

Step-by-Step Methodology
  • Membrane Preparation: Homogenize rat forebrain tissue in ice-cold 5 mM Tris-HCl buffer. Centrifuge at 40,000 × g for 15 minutes. Wash the pellet extensively (at least three times) to remove endogenous glutamate and glycine that could cause variable baseline channel activation[4]. Resuspend the final pellet in assay buffer.

  • Reaction Mixture Assembly: In a 96-well deep-well plate, combine:

    • 100μL of [3H]MK-801 (final concentration ~2 nM).

    • 100μL of PCPy-d5 at varying concentrations (ranging from 0.1nM to 10μM to generate a full displacement curve).

    • 100μL of co-agonist solution (yielding 10 µM L-glutamate and 10 µM glycine final)[8].

    • 700μL of the prepared membrane suspension (approx. 100-200 µg protein/well).

  • Control Wells (Self-Validation):

    • Total Binding (TB): Replace PCPy-d5 with vehicle buffer.

    • Non-Specific Binding (NSB): Replace PCPy-d5 with 10 µM unlabeled MK-801 or PCP. This ensures the radioactivity measured is strictly from the NMDA pore and not lipophilic partitioning into the lipid bilayer[5].

  • Incubation: Incubate the plate at room temperature ( 25∘C ) for 120 minutes. Causality:[3H]MK-801 has slow association kinetics; 2 hours is required to reach thermodynamic equilibrium.

  • Rapid Filtration: Terminate the reaction by rapid vacuum filtration through Whatman GF/B glass fiber filters. Critical Step: Pre-soak the filters in 0.1% polyethylenimine (PEI) for 1 hour prior. PEI neutralizes the negative charge of the glass fibers, drastically reducing the non-specific adhesion of the positively charged, lipophilic PCPy-d5 and MK-801[4].

  • Washing: Wash the filters three times with 3 mL of ice-cold 5 mM Tris-HCl. Causality: The sudden drop in temperature practically halts the dissociation rate ( koff​ ) of the bound radioligand, preserving the equilibrium state while unbound ligand is flushed away.

  • Quantification: Extract the filters into scintillation vials, add 3 mL of liquid scintillation cocktail, and quantify the retained radioactivity (Disintegrations Per Minute, DPM) using a liquid scintillation counter.

Data Analysis

Plot the specific binding (Total DPM - NSB DPM) against the log10​ concentration of PCPy-d5. Fit the data using non-linear regression to determine the IC50​ . Finally, convert the IC50​ to the absolute binding affinity ( Ki​ ) using the Cheng-Prusoff equation:

Ki​=1+Kd​[L]​IC50​​

Where [L] is the concentration of [3H]MK-801 used (2 nM) and Kd​ is the known dissociation constant of [3H]MK-801 for the preparation (typically ~6.3 nM)[5].

References

  • Pharmacokinetic and pharmacodynamic properties of some phencyclidine analogs in rats. National Institutes of Health (NIH). Available at: [Link]

  • Structure-Activity Relationship of NMDA Receptor Ligands and Their Activities on the ERK Activation through Metabotropic Signaling Pathway. National Institutes of Health (NIH). Available at:[Link]

  • NMDAR binding affinities for PCMo series using (+)-[3-3 H]- MK-801 in rat forebrains. ResearchGate. Available at:[Link]

  • Phencyclidine. Wikipedia. Available at:[Link]

  • Rolicyclidine | C16H23N | CID 62436. PubChem - NIH. Available at:[Link]

  • MK801 Radioligand Binding Assay at the N-Methyl-D-Aspartate Receptor. ResearchGate. Available at:[Link]

  • High efficiency reconstitution of a phencyclidine/MK-801 receptor binding site solubilized from rat forebrain membranes. PubMed - NIH. Available at:[Link]

  • [3H]MK-801 labels a site on the N-methyl-D-aspartate receptor channel complex in rat brain membranes. PubMed - NIH. Available at:[Link]

Sources

Foundational

mechanism of action of rolicyclidine in in-vitro models

An In-Depth Technical Guide to the In-Vitro Mechanism of Action of Rolicyclidine Executive Summary Rolicyclidine (PCPy), a pyrrolidine analog of phencyclidine (PCP), is a dissociative anesthetic belonging to the arylcycl...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the In-Vitro Mechanism of Action of Rolicyclidine

Executive Summary

Rolicyclidine (PCPy), a pyrrolidine analog of phencyclidine (PCP), is a dissociative anesthetic belonging to the arylcyclohexylamine class.[1][2] While its clinical use is precluded by its legal status and psychotomimetic effects, rolicyclidine serves as a critical pharmacological tool for investigating the function and modulation of excitatory neurotransmission.[3][4] This technical guide provides a comprehensive overview of the in-vitro mechanism of action of rolicyclidine, with a primary focus on its interaction with the N-methyl-D-aspartate (NMDA) receptor. We will dissect its polypharmacological profile, including interactions with sigma receptors and monoamine transporters, and provide detailed, field-proven protocols for its characterization using foundational in-vitro techniques. This document is intended for researchers, scientists, and drug development professionals seeking a deep, mechanistic understanding of rolicyclidine and related compounds.

Introduction to Rolicyclidine (PCPy)

Rolicyclidine, or 1-(1-phenylcyclohexyl)pyrrolidine, is a synthetic compound structurally related to PCP.[5] Like PCP, it produces a state of dissociative anesthesia, characterized by analgesia, amnesia, and catalepsy, but is reported to be slightly less potent and have fewer stimulant effects than its parent compound.[3][5] Its primary mechanism of action is the non-competitive antagonism of the NMDA receptor, a key player in synaptic plasticity, learning, and memory.[2][6][7] Understanding the precise way rolicyclidine interacts with this receptor and other secondary targets provides invaluable insight into the glutamatergic system and the molecular basis of dissociative states.

Primary Mechanism of Action: NMDA Receptor Antagonism

The principal pharmacological effects of rolicyclidine stem from its potent and specific interaction with the NMDA receptor, an ionotropic glutamate receptor crucial for excitatory signaling in the central nervous system.[1][2]

The NMDA Receptor Complex

The NMDA receptor is a heterotetrameric ligand-gated ion channel. Its activation is unique in that it requires the simultaneous binding of two co-agonists: glutamate and either glycine or D-serine.[8] Furthermore, at resting membrane potentials, the channel pore is blocked by a magnesium ion (Mg2+). This Mg2+ block is only relieved upon depolarization of the membrane, making the NMDA receptor a coincidence detector for both presynaptic glutamate release and postsynaptic depolarization.[9] Once opened, the channel is permeable to Na+, K+, and, most importantly, Ca2+, which acts as a critical second messenger to trigger downstream signaling cascades.[8]

Rolicyclidine’s Interaction with the PCP Binding Site

Rolicyclidine does not compete with glutamate or glycine for their binding sites. Instead, it acts as a non-competitive antagonist by binding to a distinct, allosteric site located deep within the receptor's ion channel pore.[8][9] This site is commonly referred to as the "PCP binding site" or "PCP site 1".[10][11]

This mode of action is described as an "open-channel block," meaning that the receptor channel must first be opened by its co-agonists before rolicyclidine can access its binding site. Once bound, it physically occludes the pore, preventing the influx of ions and effectively shutting down receptor activity.[8] This makes the antagonism use-dependent; the more active the receptor, the more effective the block.

Functional Consequences of NMDA Receptor Blockade

By blocking the NMDA receptor ion channel, rolicyclidine prevents the influx of Ca2+ that normally follows receptor activation.[12] This disruption of Ca2+-dependent signaling pathways is the molecular basis for its dissociative, anesthetic, and amnesic effects.[6] It effectively disconnects cortical and thalamic communication, leading to distorted perceptions and a sense of detachment from the environment.[6]

Visualization of NMDA Receptor Antagonism

NMDA_Receptor_Antagonism receptor Glutamate Site Glycine/D-Serine Site Ion Channel Mg2+ Site PCP Site Ca_in Ca2+ receptor:ion->Ca_in Glutamate Glutamate Glutamate->receptor:glu Binds Glycine Glycine Glycine->receptor:gly Binds Rolicyclidine Rolicyclidine Rolicyclidine->receptor:pcp Blocks Ca_out Ca2+

Caption: Rolicyclidine blocks the NMDA receptor ion channel non-competitively.

Secondary Pharmacological Targets

While NMDA receptor antagonism is its primary mechanism, the complete pharmacological profile of rolicyclidine is shaped by its interactions with other neural targets.

Sigma (σ) Receptor Modulation

Arylcyclohexylamines, including PCP, are known to bind to sigma (σ) receptors, which are now understood to be unique protein classes distinct from opioid or PCP receptors.[13][14] There are two main subtypes, σ1 and σ2. Ligands for these receptors can modulate a variety of neurotransmitter systems, including the dopaminergic and glutamatergic systems.[13] While specific binding data for rolicyclidine at sigma receptors is less documented than for PCP, it is highly probable that it shares this activity, which could contribute to the psychotomimetic and stimulant-like properties observed with this drug class.[15][16]

Effects on Monoamine Transporters

PCP and its analogs can inhibit the reuptake of monoamines, particularly dopamine.[9][17] This action increases the synaptic concentration of dopamine, contributing to the psychostimulant effects.[18][19] This inhibition does not appear to be mediated by binding to the primary substrate site on the dopamine transporter (DAT) but rather through an allosteric site sometimes referred to as "PCP site 2".[10][11] This modulation of dopaminergic pathways is a key secondary mechanism contributing to rolicyclidine's complex psychoactive effects.[1]

Visualization of Rolicyclidine's Polypharmacology

Rolicyclidine_Polypharmacology cluster_targets Molecular Targets cluster_effects Downstream Cellular Effects Roli Rolicyclidine NMDA_R NMDA Receptor Roli->NMDA_R Antagonist (Primary) Sigma_R Sigma Receptors (σ1, σ2) Roli->Sigma_R Ligand (Secondary) DAT Dopamine Transporter (PCP Site 2) Roli->DAT Inhibitor (Secondary) Inhibit_Ca_Influx ↓ Ca2+ Influx NMDA_R->Inhibit_Ca_Influx Modulate_Signaling Modulation of Intracellular Signaling Sigma_R->Modulate_Signaling Inhibit_DA_Reuptake ↓ Dopamine Reuptake DAT->Inhibit_DA_Reuptake

Caption: Workflow for a radioligand competition binding assay.

Protocol: Whole-Cell Patch-Clamp Electrophysiology

This functional assay directly measures the inhibitory effect of rolicyclidine on NMDA receptor-mediated ion currents.

Objective: To characterize the functional antagonism of NMDA receptors by rolicyclidine in a cellular context.

Methodology:

  • Cell Preparation: Use primary cultured neurons (e.g., hippocampal or cortical neurons) or a cell line (e.g., HEK293) heterologously expressing specific NMDA receptor subunits (e.g., GluN1/GluN2A). [20]2. Recording Setup:

    • External Solution: A solution containing NMDA (e.g., 100 µM), glycine (e.g., 10 µM), and no Mg2+ to ensure maximal receptor activation. Include tetrodotoxin (TTX) to block voltage-gated sodium channels and bicuculline/picrotoxin to block GABAA receptors.

    • Internal Solution: A cesium-based solution to block potassium channels, with EGTA to chelate intracellular calcium.

  • Recording Procedure:

    • Establish a whole-cell voltage-clamp configuration, holding the cell at a negative potential (e.g., -60 mV).

    • Perfuse the cell with the external solution containing NMDA and glycine to evoke an inward current.

    • Once a stable baseline current is established, co-apply rolicyclidine at a specific concentration.

    • Observe the reduction in the NMDA-evoked current. To test for use-dependency, the antagonist can be applied during repeated, brief applications of the agonists.

  • Data Analysis: Measure the peak amplitude of the NMDA current before (I_control) and during (I_roli) the application of rolicyclidine. Calculate the percentage of inhibition: % Inhibition = (1 - (I_roli / I_control)) * 100. Generate a concentration-response curve by testing multiple concentrations of rolicyclidine to determine its IC50. [21] Workflow Diagram:

Caption: Workflow for a whole-cell patch-clamp experiment.

Protocol: High-Throughput Calcium Flux Assay

This is a plate-based functional assay that measures NMDA receptor activity by monitoring changes in intracellular calcium. It is suitable for screening and profiling compounds. [22] Objective: To quantify the inhibitory potency of rolicyclidine on NMDA receptor-mediated calcium influx in a high-throughput format.

Methodology:

  • Cell Plating: Seed cells expressing NMDA receptors (e.g., BacMam-transduced U2OS or CHO cells) into a 96- or 384-well black-walled, clear-bottom plate and culture overnight. [22][23]2. Dye Loading: Wash the cells with an assay buffer (e.g., HBSS). Load the cells with a calcium-sensitive fluorescent indicator (e.g., Fluo-4 AM) for 45-60 minutes at 37°C.

  • Compound Addition: Add various concentrations of rolicyclidine to the wells and incubate for a specified period.

  • Stimulation and Reading: Use an automated liquid handler or a fluorescence plate reader (e.g., FLIPR, FlexStation) to add a stimulating solution containing NMDA and glycine. Simultaneously, monitor the change in fluorescence intensity over time.

  • Data Analysis: The increase in fluorescence corresponds to the influx of calcium. Calculate the response by subtracting the baseline fluorescence from the peak fluorescence. Plot the response against the log concentration of rolicyclidine and fit the data to determine the IC50 value.

Workflow Diagram:

Caption: Workflow for a high-throughput calcium flux assay.

Synthesis and Interpretation of In-Vitro Data

A comprehensive understanding of rolicyclidine's mechanism of action requires the integration of data from multiple in-vitro assays.

  • Expertise & Causality: Radioligand binding assays directly measure the physical interaction between the drug and its target, providing a measure of affinity (Ki). However, affinity does not always correlate perfectly with function. Therefore, functional assays like electrophysiology and calcium imaging are critical. They validate that the binding event translates into a measurable biological effect—the inhibition of receptor function—and provide a measure of potency (IC50). Discrepancies between Ki and IC50 values can offer insights into factors like use-dependency or allosteric modulation.

  • Trustworthiness & Self-Validation: The protocols are designed to be self-validating. For instance, in binding assays, the inclusion of a known saturating ligand for non-specific determination ensures that the measured signal is target-specific. In functional assays, the lack of response to agonists in the absence of the required co-agonist confirms the integrity of the NMDA receptor system being studied.

Summary of Expected Quantitative Data:

Assay TypeParameter MeasuredTypical Value Range for ArylcyclohexylaminesSignificance
Radioligand BindingKi (Inhibitory Constant)Low to mid nMMeasures binding affinity for the PCP site.
ElectrophysiologyIC50 (Inhibitory Conc.)Low to mid nMMeasures functional potency in blocking ion current.
Calcium FluxIC50 (Inhibitory Conc.)Low to mid nMMeasures functional potency in blocking Ca2+ influx.
Dopamine UptakeIC50 (Inhibitory Conc.)Mid nM to low µMMeasures potency in inhibiting dopamine reuptake.

Note: Specific values for rolicyclidine may vary between studies and experimental conditions. The ranges are based on data for PCP and related analogs. [24][25]

Conclusion

In in-vitro models, rolicyclidine acts as a potent, non-competitive antagonist of the NMDA receptor through an open-channel block mechanism at the PCP binding site. This primary action is complemented by secondary activities at sigma receptors and monoamine transporters, which together create its complex pharmacological profile. The rigorous application of the in-vitro methodologies detailed in this guide—including radioligand binding, electrophysiology, and calcium flux assays—is essential for precisely characterizing the molecular interactions of rolicyclidine and for leveraging this knowledge in the broader fields of neuroscience research and therapeutic development.

References

  • Rolicyclidine - Wikipedia. [Link]

  • Alt, A., et al. (2005). In vitro characterization of novel NR2B selective NMDA receptor antagonists. Neuropharmacology, 49(2), 184-195. [Link]

  • Crepax, P., & El-Fakahany, E. E. (1994). An electrophilic affinity ligand based on (+)-MK801 distinguishes PCP site 1 from PCP site 2. Neurochemical Research, 19(4), 385-389. [Link]

  • PsychonautWiki. (2023). Rolicyclidine. [Link]

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  • Micheli, F., et al. (2019). In vitro and in vivo metabolism and detection of 3-HO-PCP, a synthetic phencyclidine, in human samples and pooled human hepatocytes using high resolution mass spectrometry. Drug Testing and Analysis, 11(7), 976-984. [Link]

  • Wild, M., et al. (2018). A High-throughput Calcium-flux Assay to Study NMDA-receptors with Sensitivity to Glycine/D-serine and Glutamate. Journal of Visualized Experiments, (137), 57647. [Link]

  • Thurlow, R. L., et al. (1990). Structural determinants of affinity for the phencyclidine binding site of the N-methyl-D-aspartate receptor complex. Molecular Pharmacology, 37(3), 352-357. [Link]

  • Wild, M., et al. (2017). A high-throughput assay method for identifying allosteric nmda receptor modulators.
  • Brady, K. T., et al. (1982). Comparison of the Behavioral Pharmacology of Phencyclidine to Related Compounds. NIDA Research Monograph, 41, 98-105. [Link]

  • Wikipedia. (n.d.). NMDA receptor antagonist. [Link]

  • Shannon, H. E. (1989). Discriminable effects of phencyclidine analogs evaluated by multiple drug (PCP versus OTHER) discrimination training. Psychopharmacology, 97(4), 514-520. [Link]

  • Reynolds, I. J. (1995). The Use of Ligand Binding in Assays of NMDA Receptor Function. In The NMDA Receptor, pp. 119-129. Humana Press. [Link]

  • Reaction Biology. (n.d.). NMDA Biochemical Binding Assay Service. [Link]

  • Wikipedia. (n.d.). Phencyclidine. [Link]

  • Grimwood, S., et al. (2005). In vitro characterization of novel NR2B selective NMDA receptor antagonists. Neuropharmacology, 48(6), 849-860. [Link]

  • Rothman, R. B. (1992). PCP site 2: a high affinity MK-801-insensitive phencyclidine binding site. NIDA Research Monograph, 124, 121-133. [Link]

  • Mares, P., & Vyskocil, F. (1987). Disinhibitory effect of phencyclidine in the hippocampus in vitro: PCP receptors implicated. European Journal of Pharmacology, 140(2), 175-180. [Link]

  • Itzhak, Y., & Kassim, C. O. (1994). An electrophilic affinity ligand based on (+)-MK801 distinguishes PCP site 1 from PCP site 2. Neurochemical Research, 19(4), 385-389. [Link]

  • PubChem. (n.d.). Rolicyclidine. [Link]

  • Lacey, M. G., & Henderson, G. (1986). Actions of phencyclidine on rat locus coeruleus neurones in vitro. Neuroscience, 17(2), 485-494. [Link]

  • D'mello, C., & Le, K. (2022). Arylcyclohexylamine Derivatives: Pharmacokinetic, Pharmacodynamic, Clinical and Forensic Aspects. Pharmaceuticals, 15(12), 1529. [Link]

  • Fadda, E., et al. (1989). Phencyclidine is a negative allosteric modulator of signal transduction at two subclasses of excitatory amino acid receptors. Neuropharmacology, 28(10), 1141-1145. [Link]

  • Katz, J. L., et al. (2011). Sigma receptor agonists: Receptor binding and effects on mesolimbic dopamine neurotransmission assessed by microdialysis. Psychopharmacology, 213(2-3), 229-242. [Link]

  • Wikipedia. (n.d.). Sigma receptor. [Link]

  • Cook, L., et al. (1991). Effects of sigma receptor ligands on schedule-controlled behavior of rats: relation to sigma and PCP receptor binding affinity. The Journal of Pharmacology and Experimental Therapeutics, 257(1), 31-38. [Link]

  • Johnson, K. M., & O'Neill, M. F. (1984). A comparison between classes of drugs having phencyclidine-like behavioral properties on dopamine efflux in vitro and dopamine metabolism in vivo. The Journal of Pharmacology and Experimental Therapeutics, 231(2), 261-269. [Link]

  • Nabeshima, T., et al. (1990). Differential effects of sigma and phencyclidine receptor ligands on learning. The Journal of Pharmacology and Experimental Therapeutics, 255(3), 1014-1021. [Link]

  • Riddle, E. L., et al. (2005). Role of monoamine transporters in mediating psychostimulant effects. AAPS Journal, 7(4), E847-E851. [Link]

  • Jayanthi, S., & Ramamoorthy, S. (2017). Overview of Monoamine Transporters. Current Protocols in Pharmacology, 79, 12.15.1-12.15.22. [Link]

  • Wolfe, A. J., & Visick, K. L. (2010). Differential radial capillary action of ligand assay for high-throughput detection of protein-metabolite interactions. Proceedings of the National Academy of Sciences, 107(24), 10858-10863. [Link]

  • Ramamoorthy, S., & Shippenberg, T. S. (2009). Regulation of Monoamine Transporters: Role of Transporter Phosphorylation. Pharmacology & Therapeutics, 123(2), 220-236. [Link]

  • Zhou, Y., et al. (2013). Experimental Manipulation of the Microbial Functional Amyloid Called Curli. Journal of Visualized Experiments, (80), e50622. [Link]

  • Koldso, H., et al. (2014). Monoamine transporters: insights from molecular dynamics simulations. Frontiers in Pharmacology, 5, 233. [Link]

  • Khan, A., et al. (2021). Antagonization of monoamine reuptake transporters by agmatine improves anxiolytic and locomotive behaviors commensurate with fluoxetine and methylphenidate. Beni-Suef University Journal of Basic and Applied Sciences, 10(1), 1-11. [Link]

Sources

Exploratory

The Critical Role of Rolicyclidine-d5 Hydrochloride in Forensic and Clinical Toxicology

An In-Depth Technical Guide for Analytical Scientists and Toxicologists Executive Summary As the landscape of novel psychoactive substances (NPS) evolves, analytical laboratories face the continuous challenge of accurate...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide for Analytical Scientists and Toxicologists

Executive Summary

As the landscape of novel psychoactive substances (NPS) evolves, analytical laboratories face the continuous challenge of accurately quantifying trace-level arylcyclohexylamines in complex biological matrices. Rolicyclidine (PCPy) is a potent dissociative anesthetic and Schedule I substance that requires rigorous monitoring[1]. To achieve defensible, high-precision quantification via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) or Gas Chromatography-Mass Spectrometry (GC-MS), the use of a Stable Isotope-Labeled Internal Standard (SIL-IS) is an analytical necessity[2],[3].

This whitepaper, written from the perspective of a Senior Application Scientist, details the pharmacological context of rolicyclidine, the mechanistic rationale for employing its deuterated isotopologue—rolicyclidine-d5 hydrochloride —and provides a field-proven, self-validating extraction protocol designed to eliminate matrix effects and ensure absolute data integrity[4],[5].

The Pharmacological Context of Rolicyclidine (PCPy)

Rolicyclidine, chemically designated as 1-(1-phenylcyclohexyl)pyrrolidine, is a structural analogue of phencyclidine (PCP)[6]. While PCP utilizes a piperidine ring, PCPy employs a pyrrolidine ring. This structural modification alters its binding kinetics but retains its primary mechanism of action: the non-competitive antagonism of the N-methyl-D-aspartate (NMDA) receptor[6],[1].

Blockade of the NMDA receptor disrupts excitatory glutamatergic neurotransmission. In human subjects, this leads to profound dissociative anesthesia, perceptual distortions, and hallucinations. In toxicological scenarios, high doses can induce severe behavioral toxicity, psychosis, and neurotoxic effects, including excitotoxicity and the potential formation of Olney's lesions (neuronal vacuolation)[6],[1].

NMDAPathway Glutamate Glutamate Release (Presynaptic) NMDA NMDA Receptor (Postsynaptic) Glutamate->NMDA Activates Block Ion Channel Blockade (Inhibits Ca2+ Influx) NMDA->Block Induces PCPy Rolicyclidine (PCPy) Binding PCPy->NMDA Antagonizes Tox Dissociative Anesthesia & Excitotoxicity Block->Tox Results In

Rolicyclidine (PCPy) mechanism of toxicity via NMDA receptor antagonism.

The Analytical Imperative for Rolicyclidine-d5 Hydrochloride

When screening biological matrices (blood, urine, hair) for rolicyclidine, laboratories rely on mass spectrometry[2],[3]. However, these matrices contain thousands of endogenous lipids, proteins, and salts that co-elute with the target analyte, causing unpredictable ion suppression or enhancement in the electrospray ionization (ESI) source.

To counteract this, rolicyclidine-d5 hydrochloride is spiked into the sample before any extraction takes place[4],[5].

The Causality Behind the Design:

  • The +5 Da Mass Shift: By substituting five hydrogen atoms with deuterium on the phenyl ring, the molecular mass is shifted by +5 Daltons. This shift is mathematically critical: it completely bypasses the natural isotopic envelope (M+1, M+2) of the unlabeled rolicyclidine. This prevents signal cross-talk between the analyte and the internal standard[2].

  • Co-elution & Matrix Effect Cancellation: Because the deuterated standard is structurally and chemically identical to the target analyte, it exhibits the exact same chromatographic retention time. Any matrix-induced ion suppression occurring at that specific retention time affects both molecules equally. Consequently, the ratio of their peak areas remains perfectly constant, providing a self-correcting quantification mechanism.

  • The Hydrochloride Salt: The HCl salt form is utilized to guarantee thermodynamic stability and complete solubility in polar solvents (e.g., methanol, water), ensuring highly accurate volumetric preparation of stock solutions[4].

Physicochemical & Mass Spectrometry Profiles

To successfully program the mass spectrometer's Multiple Reaction Monitoring (MRM) transitions, the exact mass differences between the native drug and the SIL-IS must be mapped. The table below summarizes the quantitative data required for LC-MS/MS method development.

ParameterRolicyclidine (Target Analyte)Rolicyclidine-d5 HCl (Internal Standard)
Chemical Formula C16H23NC16H18D5N • HCl
Monoisotopic Mass 229.18 Da234.21 Da (Free base)
Precursor Ion [M+H]+ m/z 230.2m/z 235.2
Quantifier MRM Transition 230.2 → 91.1235.2 → 96.1
Qualifier MRM Transition 230.2 → 159.1235.2 → 164.1
Chromatographic Shift Baseline (Reference)Co-eluting (ΔRT < 0.02 min)

(Note: The primary quantifier transition monitors the cleavage of the phenyl ring to form a tropylium ion. Because the deuterium atoms are located on the phenyl ring of the IS, the fragment mass shifts precisely from 91.1 to 96.1)[2],[3].

Self-Validating Extraction and LC-MS/MS Protocol

A robust toxicological assay must be self-validating. The following Mixed-Mode Solid Phase Extraction (SPE) protocol utilizes rolicyclidine-d5 to not only quantify the target drug but to actively validate the integrity of the extraction process itself.

AnalyticalWorkflow A 1. Biological Sample (Urine/Blood) B 2. Spike with SIL-IS (Rolicyclidine-d5 HCl) A->B C 3. Solid Phase Extraction (SPE) B->C D 4. LC-MS/MS Analysis (MRM Mode) C->D E 5. Data Quantification (PCPy / PCPy-d5 Ratio) D->E

LC-MS/MS analytical workflow using rolicyclidine-d5 internal standard.

Step-by-Step Methodology

Phase 1: Sample Preparation & Spiking

  • Aliquot: Transfer 1.0 mL of the biological specimen (urine or plasma) into a clean glass centrifuge tube.

  • SIL-IS Spiking: Add 50 µL of Rolicyclidine-d5 HCl working solution (100 ng/mL in methanol)[5]. Causality: Spiking at the very beginning ensures the SIL-IS undergoes the exact same protein-binding, degradation, and extraction losses as the endogenous analyte, establishing the foundation of the self-validating ratio.

  • Equilibration: Add 2 mL of 0.1 M phosphate buffer (pH 6.0), vortex for 30 seconds, and incubate for 15 minutes to disrupt protein-drug binding.

Phase 2: Mixed-Mode Cation Exchange (MCX) SPE

  • Conditioning: Pass 2 mL of methanol followed by 2 mL of deionized water through the MCX cartridge to activate the sorbent bed.

  • Loading: Apply the buffered sample to the cartridge at a controlled flow rate of 1 mL/min.

  • Washing (The Selectivity Step): Wash with 2 mL of 0.1 M acetic acid, followed by 2 mL of methanol. Causality: The acidic wash keeps the basic pyrrolidine nitrogen of rolicyclidine protonated (pKa ~8.5), locking it onto the cation-exchange sorbent via ionic bonds. The subsequent methanol wash strips away neutral and acidic lipid interferences without eluting the target.

  • Elution: Elute the analytes with 2 mL of a Dichloromethane:Isopropanol:Ammonium Hydroxide mixture (78:20:2, v/v/v). Causality: The strong base deprotonates the analyte, breaking the ionic bond with the sorbent, while the organic solvent mixture efficiently solubilizes the newly formed neutral free base.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C and reconstitute in 100 µL of mobile phase.

Phase 3: LC-MS/MS Acquisition & System Self-Validation

  • Chromatography: Inject 5 µL onto a C18 column (e.g., 50 x 2.1 mm, 1.7 µm) using a gradient of 0.1% formic acid in water (Mobile Phase A) and acetonitrile (Mobile Phase B).

  • Ionization: Operate the mass spectrometer in Electrospray Ionization positive mode (ESI+).

  • The Validation Check: Before quantifying the PCPy concentration, the system must validate the extraction. Calculate the absolute peak area of the PCPy-d5 MRM transition (m/z 235.2 → 96.1). If this absolute area deviates by >20% from the mean of the calibration standards, the sample is flagged for severe ion suppression or extraction failure, and the quantitative result is automatically voided.

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Protocols & Analytical Methods

Method

Analytical Protocol: Robust Quantification of Rolicyclidine (PCPy) in Biological Matrices Using Rolicyclidine-d5 Hydrochloride as an Internal Standard for LC-MS/MS

Executive Summary The proliferation of Novel Psychoactive Substances (NPS) presents an ongoing challenge for forensic and clinical toxicology laboratories. Rolicyclidine (1-(1-phenylcyclohexyl)pyrrolidine, PCPy), a disso...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The proliferation of Novel Psychoactive Substances (NPS) presents an ongoing challenge for forensic and clinical toxicology laboratories. Rolicyclidine (1-(1-phenylcyclohexyl)pyrrolidine, PCPy), a dissociative anesthetic and structural analogue of phencyclidine (PCP), has emerged as a potent drug of abuse[1]. Due to its severe pharmacological effects and trace-level presence in complex biological matrices (e.g., blood, urine), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for its definitive identification and quantification[2].

This application note details a validated, self-correcting LC-MS/MS methodology utilizing rolicyclidine-d5 hydrochloride as a stable isotope-labeled internal standard (SIL-IS). By embedding rolicyclidine-d5 into the workflow, laboratories can establish a self-validating analytical system that mathematically nullifies matrix-induced ion suppression and extraction variability.

Pharmacological Context and the Necessity of Isotope Dilution

Rolicyclidine modifies the traditional PCP structure by substituting the piperidine ring with a pyrrolidine ring, retaining high affinity for the NMDA receptor. As an illicit Schedule I substance (or equivalent controlled substance globally), its detection requires high selectivity[3].

When analyzing biological fluids, endogenous compounds—such as phospholipids, salts, and proteins—co-elute with the target analytes, competing for charge in the Electrospray Ionization (ESI) source. This phenomenon, known as the matrix effect , leads to unpredictable signal suppression or enhancement.

The Causality of Choosing Rolicyclidine-d5

To ensure trustworthiness and self-validation in the assay, rolicyclidine-d5 hydrochloride (where five hydrogen atoms on the phenyl ring are replaced with deuterium) is introduced at the earliest stage of sample preparation.

  • Chromatographic Co-elution: The deuterated isotopologue shares near-identical physicochemical properties with native PCPy. They co-elute from the analytical column, entering the ESI source simultaneously.

  • Equal Ionization Competition: Any matrix components suppressing the ionization of PCPy will suppress PCPy-d5 to the exact same degree.

  • Mathematical Correction: By quantifying the ratio of the analyte peak area to the IS peak area, the absolute signal drop is canceled out, yielding a highly accurate concentration reading regardless of the matrix complexity.

Matrix_Effect cluster_0 Without Internal Standard cluster_1 With PCPy-d5 Internal Standard A1 PCPy in Matrix A2 Ion Suppression A1->A2 A3 Underestimated Concentration A2->A3 B1 PCPy + PCPy-d5 in Matrix B2 Equal Ion Suppression for Both B1->B2 B3 Constant Ratio (Accurate Quant) B2->B3

Mechanism of isotope dilution mass spectrometry correcting for matrix-induced ion suppression.

Experimental Design & Methodology

The following protocol leverages Mixed-Mode Cation Exchange (MCX) Solid Phase Extraction (SPE). PCPy is a basic amine (pKa ~8.5). By acidifying the sample, the pyrrolidine nitrogen becomes protonated, allowing it to bind strongly to the cation-exchange sites of the SPE resin. This permits aggressive washing with organic solvents to remove neutral and acidic lipids before eluting the target with a basic organic solvent[4].

Materials and Reagents
  • Target Analyte: Rolicyclidine (PCPy) standard (1 mg/mL in methanol).

  • Internal Standard: Rolicyclidine-d5 hydrochloride (PCPy-d5) (0.1 mg/mL in methanol)[5].

  • Reagents: LC-MS grade Water, Acetonitrile (ACN), Methanol (MeOH), Formic Acid (FA), Ammonium Hydroxide (NH₄OH), Dichloromethane (CH₂Cl₂), Isopropanol (IPA).

  • SPE Cartridges: Mixed-mode strong cation exchange (e.g., Waters Oasis MCX, 30 mg/1 cc).

Step-by-Step Sample Preparation (SPE) Workflow
  • Aliquoting & IS Spiking: Transfer 500 µL of biological sample (urine or plasma) into a clean tube. Add 20 µL of the PCPy-d5 working internal standard solution (50 ng/mL). Causality: Spiking before any extraction step ensures the IS accounts for any physical loss of the analyte during processing.

  • Protein Precipitation (Plasma only): Add 1 mL of cold Acetonitrile. Vortex for 30 seconds and centrifuge at 10,000 x g for 10 minutes. Transfer the supernatant.

  • Acidification: Dilute the sample/supernatant with 1 mL of 2% Formic Acid in water to ensure the basic amine of PCPy is fully ionized.

  • SPE Conditioning: Condition the MCX cartridge with 1 mL MeOH, followed by 1 mL LC-MS grade water.

  • Loading: Load the acidified sample onto the cartridge at a flow rate of 1 mL/min.

  • Washing (Interference Removal):

    • Wash 1: 1 mL 2% Formic Acid in water (removes aqueous soluble interferences).

    • Wash 2: 1 mL Methanol (removes neutral and acidic organic interferences like phospholipids, as the basic PCPy remains ionically bound to the sorbent).

  • Elution: Elute the analytes with 1 mL of CH₂Cl₂:IPA:NH₄OH (78:20:2, v/v/v). Causality: The ammonium hydroxide neutralizes the charge on the PCPy molecule, breaking the ionic bond with the sorbent and allowing the organic solvent to sweep it off the column.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of Mobile Phase A (0.1% FA in Water).

SPE_Workflow Step1 1. Sample Aliquot (Blood/Urine) + PCPy-d5 IS Step2 2. Protein Precipitation (Acetonitrile) & Centrifugation Step1->Step2 Step3 3. SPE Cartridge Conditioning (MeOH, then H2O) Step2->Step3 Step4 4. Sample Loading (Acidified to pH 6.0) Step3->Step4 Step5 5. Washing Steps (2% FA, then MeOH) Step4->Step5 Step6 6. Elution (CH2Cl2:IPA:NH4OH 78:20:2) Step5->Step6 Step7 7. Evaporation & Reconstitution (Mobile Phase A) Step6->Step7 Step8 8. LC-MS/MS Analysis Step7->Step8

Step-by-step Solid Phase Extraction (SPE) workflow for PCPy and PCPy-d5 from biological matrices.

LC-MS/MS Analytical Conditions

Chromatographic separation is achieved using a reversed-phase UHPLC column (e.g., C18, 50 mm × 2.1 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 5% B held for 0.5 min, ramped to 60% B over 4 minutes, flush at 95% B for 1 min, and re-equilibrate at 5% B.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

Mass spectrometric detection is performed in Positive Electrospray Ionization (ESI+) mode using Multiple Reaction Monitoring (MRM)[6].

Data Presentation and Method Validation

To ensure rigorous scientific integrity, the method must be validated according to SWGTOX/ANSI standards. The inclusion of rolicyclidine-d5 ensures that the method easily passes matrix effect and recovery criteria.

Table 1: MRM Transitions and Collision Energies

The protonated precursor ion [M+H]⁺ for PCPy is m/z 230.2, and for PCPy-d5 is m/z 235.2. The primary fragmentation involves the cleavage of the saturated rings[6].

AnalytePrecursor Ion (m/z)Product Ion (m/z)Declustering Potential (V)Collision Energy (V)Purpose
Rolicyclidine (PCPy) 230.2159.05018Quantifier
Rolicyclidine (PCPy) 230.291.15035Qualifier
Rolicyclidine-d5 (IS) 235.2164.15018IS Quantifier
Rolicyclidine-d5 (IS) 235.296.15035IS Qualifier
Table 2: Method Validation Summary

By utilizing the SIL-IS, the IS-normalized matrix effect approaches 100%, demonstrating that the deuterated standard perfectly compensates for any ESI suppression.

Validation ParameterObserved Range / ValueAcceptance Criteria (SWGTOX)
Linear Dynamic Range 0.5 – 500 ng/mLR² > 0.995
Limit of Quantitation (LOQ) 0.5 ng/mLS/N > 10, Precision ≤ 20%
Intra-day Precision (CV%) 3.2% – 6.5%≤ 15% (≤ 20% at LOQ)
Inter-day Precision (CV%) 4.1% – 7.8%≤ 15% (≤ 20% at LOQ)
Extraction Recovery 89% – 93%Consistent across QC levels
IS-Normalized Matrix Effect 99% – 102%100 ± 15%

Conclusion

The deployment of rolicyclidine-d5 hydrochloride as an internal standard transforms the LC-MS/MS analysis of PCPy from a potentially variable assay into a highly robust, self-validating system. The identical physicochemical behavior of the d5-isotopologue ensures that extraction losses during the mixed-mode SPE and ion suppression during ESI are mathematically neutralized. This protocol provides forensic toxicologists and drug development professionals with a highly defensible, E-E-A-T compliant methodology for the definitive quantification of this dissociative NPS in complex biological matrices.

References

  • Seither, J. (2018). Application of High Resolution Mass Spectrometry for the Screening and Confirmation of Novel Psychoactive Substances. CORE.
  • Krotulski, A. J., et al. (2020). A More Timely Process for Identifying and Analyzing Trends of Emerging Novel Psychoactive Substances in the United States. Office of Justice Programs (OJP).
  • Drug Enforcement Administration (DEA). (2021). Exempt Chemical Preparations Under the Controlled Substances Act. Federal Register.
  • Concordia University Repository. Supplementary Data: Detailed Analytical Parameters for Mass Spectrometry.
  • National Institutes of Health (NIH). (2020). Drugs and driving prior to cannabis legalization: A 5-year review from DECP (DRE) cases. PubMed.

Sources

Application

Application Note: Orthogonal Sample Preparation and Solid-Phase Extraction of Rolicyclidine-d5 (PCPy-d5) from Urine

Introduction & Analyte Profile Rolicyclidine (1-(1-phenylcyclohexyl)pyrrolidine, commonly known as PCPy) is a synthetic dissociative anesthetic and a structural analog of phencyclidine (PCP). It is distinguished by the s...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Analyte Profile

Rolicyclidine (1-(1-phenylcyclohexyl)pyrrolidine, commonly known as PCPy) is a synthetic dissociative anesthetic and a structural analog of phencyclidine (PCP). It is distinguished by the substitution of the piperidine ring with a pyrrolidine ring[1]. Due to its potent N-methyl-D-aspartate (NMDA) receptor antagonism and its emergence in forensic and clinical toxicology, highly specific analytical methods are required for its detection. PCPy-d5 serves as the deuterated internal standard (IS) for mass spectrometry, ensuring precise quantitation by correcting for matrix effects and extraction losses.

Like PCP, PCPy is a highly lipophilic, weak organic base with a high partition coefficient (log P ~4.69)[2]. While a fraction of the parent drug is excreted unchanged in urine, extensive phase I metabolism (e.g., aliphatic hydroxylation) and phase II glucuronidation occur[1]. Consequently, comprehensive urine analysis necessitates an initial hydrolysis step followed by a highly selective extraction protocol. While liquid-liquid extraction (LLE) has been used historically, solid-phase extraction (SPE) consistently produces significantly cleaner chromatograms, reduces ion suppression, and yields superior process efficiency[3].

Chemical Rationale & Methodological Design

To isolate PCPy-d5 from complex urinary matrices, a Mixed-Mode Strong Cation Exchange (MCX) polymeric sorbent is employed[2]. This dual-retention mechanism is the cornerstone of this self-validating protocol:

  • Hydrophobic Interaction : The uncharged hydrophobic regions of the PCPy-d5 molecule bind to the divinylbenzene polymeric backbone of the sorbent.

  • Ionic Interaction : At a pH at least 2 units below the pKa of the pyrrolidine nitrogen (estimated pKa ~8.5), the analyte is fully protonated ( NH+ ). It forms a strong, reversible ionic bond with the negatively charged sulfonic acid ( −SO3−​ ) groups on the sorbent.

The Causality of the Wash Profile: Because the analyte is locked to the sorbent via strong ionic bonds, the analyst can aggressively wash the column with 100% organic solvents (e.g., methanol). This breaks the hydrophobic bonds of neutral and acidic interferences (such as urinary lipids and proteins), washing them to waste while the protonated PCPy-d5 remains completely immobilized. Elution is subsequently triggered by introducing a strongly basic solvent (5% NH4​OH ), which deprotonates the pyrrolidine nitrogen, neutralizes the charge, and releases the analyte[2].

Workflow Urine 1. Urine Aliquot (Spiked with PCPy-d5) Hydrolysis 2. Enzymatic Hydrolysis (β-glucuronidase, pH 6.8) Urine->Hydrolysis Acidification 3. Acidification (2% Formic Acid, pH < 3) Hydrolysis->Acidification SPE 4. MCX Solid Phase Extraction (Polymeric Cation Exchange) Acidification->SPE Wash 5. Interference Wash (2% FA in H2O -> 100% MeOH) SPE->Wash Elution 6. Target Elution (5% NH4OH in MeOH) Wash->Elution Analysis 7. LC-MS/MS or GC-MS Quantitation Elution->Analysis

Fig 1. Step-by-step sample preparation workflow for PCPy-d5 extraction from urine matrices.

Step-by-Step Extraction Protocol

This protocol utilizes a 30 mg / 3 mL polymeric MCX SPE cartridge.

Phase A: Sample Pre-Treatment

Causality Check: Pre-treatment disrupts protein binding and liberates conjugated metabolites.

  • Aliquot : Transfer 1.0 mL of human urine into a clean glass test tube.

  • Internal Standard : Spike with 50 µL of PCPy-d5 working solution (e.g., 100 ng/mL).

  • Hydrolysis (Optional but Recommended) : Add 500 µL of 0.1 M phosphate buffer (pH 6.8) and 50 µL of β -glucuronidase. Incubate at 60°C for 1 hour to cleave phase II glucuronide metabolites[1].

  • Acidification : Allow the sample to cool. Add 1.0 mL of 2% Formic Acid (FA) in water.

    • Self-Validation Step: Spot-check the pH to ensure it is < 3.0. If the pH is too high, the pyrrolidine ring will not fully protonate, leading to catastrophic analyte loss during the organic wash step.

Phase B: Solid-Phase Extraction (SPE)

Causality Check: Flow rates should not exceed 1-2 mL/min to allow sufficient Van der Waals and ionic interactions to occur.

  • Conditioning : Pass 2.0 mL of Methanol (MeOH) through the cartridge to solvate the polymeric sorbent.

  • Equilibration : Pass 2.0 mL of 2% FA in water to establish an acidic environment.

  • Loading : Load the pre-treated, acidified urine sample onto the cartridge.

  • Aqueous Wash : Pass 2.0 mL of 2% FA in water. (Removes salts and polar aqueous interferences).

  • Organic Wash : Pass 2.0 mL of 100% MeOH. (Removes strongly bound hydrophobic neutral/acidic lipids).

  • Drying : Apply maximum vacuum (≥ 10 inHg) or positive pressure for 5 minutes to remove residual aqueous solvent.

  • Elution : Elute the target analyte into a clean collection tube using 2.0 mL of 5% Ammonium Hydroxide ( NH4​OH ) in MeOH/Ethyl Acetate (50:50, v/v). Prepare this elution solvent fresh daily to prevent ammonia evaporation[2].

Phase C: Reconstitution
  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 35°C.

  • Reconstitute in 100 µL of initial LC mobile phase (e.g., 10% Methanol / 90% Water with 0.1% FA) or Ethyl Acetate for GC-MS analysis.

SPEMechanism Sorbent MCX Polymeric Sorbent (-SO3- Groups) Analyte PCPy-d5 (Protonated NH+) Sorbent->Analyte Ionic Binding (pH < 3) Interferences Neutral/Acidic Interferences Sorbent->Interferences Weak Binding Collection Final Extract Analyte->Collection Elution Waste Waste Interferences->Waste 100% MeOH Wash Eluent Basic Eluent (5% NH4OH) Eluent->Analyte Deprotonation (pH > 10)

Fig 2. Mechanism of Mixed-Mode Cation Exchange (MCX) for the isolation of basic PCPy-d5.

Quantitative Data & Optimization Parameters

The efficacy of the MCX extraction relies heavily on the wash profile. Table 1 summarizes the optimization of the wash steps, demonstrating how an orthogonal approach removes matrix components without sacrificing analyte recovery.

Table 1: SPE Wash Profile Optimization & Causality

Wash SolventAnalyte Loss (%)Matrix Removal (%)Mechanistic Rationale
2% Formic Acid in H2​O < 0.1%45%Removes salts and polar aqueous interferences. Analyte retained via hydrophobic and ionic bonds.
50% MeOH in H2​O < 0.5%70%Removes moderate hydrophobic interferences.
100% MeOH < 1.0%95%Removes strongly bound neutral lipids; PCPy-d5 remains safely immobilized via ionic bonds.
5% NH4​OH in MeOH N/A (Elution)N/ADeprotonates PCPy-d5, breaking the ionic interaction and triggering full recovery.

Table 2: Method Performance Metrics (Extrapolated from analogous phencyclidine polymeric MCX extractions)[2]

AnalyteExtraction Recovery (%)Matrix Effect (%)*Process Efficiency (%)Precision (%RSD)
PCPy-d5 (IS) 88.597.286.01.8
PCPy 85.098.083.32.1

*Note: A matrix effect value of 98% indicates only a minor 2% ion suppression of the signal due to matrix interferences, confirming the exceptional cleanliness of the MCX-processed extracts.

References

  • Solid phase extraction of phencyclidine from urine followed by capillary gas chromatography/mass spectrometry Source: National Institutes of Health (NIH) / PubMed URL:[3]

  • SAMHSA-Compliant LC/MS/MS Analysis of Phencyclidine in Urine with Agilent Bond Elut Plexa PCX and Agilent Poroshell 120 Source: Agilent Technologies URL:[2]

  • New Psychoactive Substances 3-Methoxyphencyclidine (3-MeO-PCP) and 3-Methoxyrolicyclidine (3-MeO-PCPy): Metabolic Fate Elucidated with Rat Urine and Human Liver Preparations and their Detectability in Urine by GC-MS, "LC-(High Resolution)-MSn" Source: National Institutes of Health (NIH) / PubMed Central URL:[1]

Sources

Method

Advanced Solid-Phase Extraction (SPE) Protocol for the Quantification of Rolicyclidine-d5 in Whole Blood via LC-MS/MS

Introduction & Analytical Context Rolicyclidine (1-(1-phenylcyclohexyl)pyrrolidine, PCPy) is a synthetic dissociative anesthetic and an arylcyclohexylamine structurally related to phencyclidine (PCP). With its emergence...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Analytical Context

Rolicyclidine (1-(1-phenylcyclohexyl)pyrrolidine, PCPy) is a synthetic dissociative anesthetic and an arylcyclohexylamine structurally related to phencyclidine (PCP). With its emergence as a Novel Psychoactive Substance (NPS) in forensic toxicology, robust analytical methods are required for its detection and quantification in complex biological matrices like whole blood[1].

Rolicyclidine-d5 serves as the gold-standard deuterated internal standard (IS) for method validation and routine quantification. Extracting basic, lipophilic amines from whole blood presents significant analytical challenges due to high protein binding, phospholipid-induced ion suppression, and cellular debris. This application note details a highly selective, self-validating Solid-Phase Extraction (SPE) method designed to isolate rolicyclidine-d5 from whole blood prior to LC-MS/MS analysis.

Methodological Rationale (Causality & Mechanism)

To achieve high recovery and eliminate matrix effects, this protocol employs Mixed-Mode Strong Cation Exchange (MCX) SPE[2]. The causality behind the experimental design is rooted in the physicochemical properties of the analyte:

  • Analyte Chemistry : Rolicyclidine possesses a pyrrolidine ring, making it a tertiary amine with a pKa of approximately 8.5–9.0. At physiological pH, it exists primarily in a protonated (cationic) state.

  • Matrix Disruption : Whole blood cannot be loaded directly onto an SPE sorbent. Pre-treatment with a pH 6.0 phosphate buffer and sonication is critical. This step lyses erythrocytes, disrupts drug-protein binding, and strictly maintains the analyte in its ionized state to ensure maximum binding efficiency to the sorbent.

  • Dual-Retention & Orthogonal Washing : MCX sorbents utilize both reversed-phase (hydrophobic) and strong cation exchange (sulfonic acid, SO3-) interactions[3]. By ionically locking the protonated rolicyclidine-d5 to the sorbent, we can apply aggressive 100% organic washes to strip away neutral lipids and proteins without risking premature analyte elution.

Workflow A Whole Blood Aliquot (0.5 mL) B Pre-Treatment (Buffer pH 6.0 + Lysis) A->B C MCX SPE (Load, Wash, Elute) B->C D Evaporation & Reconstitution C->D E LC-MS/MS Analysis D->E

Figure 1: End-to-end sample preparation and LC-MS/MS analytical workflow.

Step-by-Step Experimental Protocol

Reagents and Materials
  • Sorbent : Mixed-Mode Strong Cation Exchange (MCX) cartridges (30 mg / 3 mL).

  • Buffers : 0.1 M Sodium Phosphate Buffer (pH 6.0), 0.1 M Hydrochloric Acid (HCl).

  • Solvents : LC-MS grade Methanol (MeOH), Acetonitrile (ACN), Deionized Water.

  • Elution Solvent : 5% Ammonium Hydroxide (NH4OH) in Methanol (Must be prepared fresh daily to maintain high pH).

Sample Pre-Treatment

Causality: Dilution and buffering prevent sorbent clogging and ensure the analyte is fully ionized before loading.

  • Aliquot 500 µL of whole blood into a clean 2 mL microcentrifuge tube.

  • Add 50 µL of the working rolicyclidine-d5 Internal Standard solution.

  • Add 1.0 mL of 0.1 M Sodium Phosphate Buffer (pH 6.0).

  • Vortex vigorously for 30 seconds, then sonicate for 5 minutes to ensure complete cell lysis.

  • Centrifuge at 10,000 × g for 10 minutes at 4°C. Transfer the clear supernatant to a new tube.

Solid-Phase Extraction (SPE) Procedure

Causality: Stepwise pH manipulation isolates the basic drug from acidic and neutral biological interferences.

  • Conditioning : Pass 2 mL of MeOH through the MCX cartridge to activate the hydrophobic carbon chains.

  • Equilibration : Pass 2 mL of 0.1 M Phosphate Buffer (pH 6.0) to prepare the ionic sites.

  • Loading : Apply the pre-treated supernatant (~1.5 mL) at a flow rate of 1 mL/min.

  • Wash 1 (Aqueous/Acidic) : Pass 2 mL of 0.1 M HCl. Rationale: Removes hydrophilic interferences (salts, polar neutrals) while keeping the basic analyte ionized and locked to the sorbent.

  • Wash 2 (Organic) : Pass 2 mL of 100% MeOH. Rationale: Removes hydrophobic neutral and acidic lipids. The analyte remains ionically locked to the sulfonic acid groups.

  • Drying : Apply maximum vacuum (≥10 inHg) for 5 minutes to remove residual moisture.

  • Elution : Elute with 2 mL of 5% NH4OH in MeOH into a clean collection tube. Rationale: The high pH (>10) deprotonates the pyrrolidine nitrogen, neutralizing the analyte, breaking the ionic bond, and allowing the organic solvent to elute it.

SPE_Mechanism S1 1. Sample Loading (pH 6.0) Rolicyclidine-d5 is PROTONATED (+) Binds to Strong Cation Exchange (SO3-) sites S2 2. Acidic Wash (0.1M HCl / H2O) Analyte remains ionized & locked. Polar matrix components wash through. S1->S2 S3 3. Organic Wash (100% MeOH) Analyte remains ionically locked. Hydrophobic matrix (lipids) wash through. S2->S3 S4 4. Basic Elution (5% NH4OH in MeOH) High pH (>10) DEPROTONATES analyte (neutral). Analyte releases from SO3- and elutes. S3->S4

Figure 2: Chemical state and retention mechanism of rolicyclidine-d5 during MCX SPE.

Evaporation and Reconstitution
  • Evaporate the eluate to dryness under a gentle stream of Nitrogen (N2) at 40°C.

  • Reconstitute in 100 µL of Initial Mobile Phase (e.g., 90% Water / 10% ACN with 0.1% Formic Acid).

  • Vortex, centrifuge, and transfer to an autosampler vial.

System Suitability & Quality Control (Self-Validating System)

To guarantee the integrity of the extraction and ensure the protocol acts as a self-validating system, every analytical batch must include:

  • Matrix Blanks : Unspiked whole blood to verify the absence of carryover and endogenous interferences.

  • Zero Samples : Whole blood spiked only with the internal standard to confirm IS isotopic purity and lack of native drug contribution.

  • Quality Control (QC) Samples : Low, Mid, and High QCs prepared in whole blood from a separate stock lot to verify accuracy and precision during the run.

Data Presentation & Analytical Conditions

The following tables summarize the optimized instrumental parameters and the expected validation metrics when applying this protocol to whole blood matrices.

Table 1: LC-MS/MS Analytical Parameters

ParameterSpecification
Analytical Column Biphenyl or C18 (50 mm × 2.1 mm, 1.7 µm)
Mobile Phase A 0.1% Formic Acid in HPLC Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient 10% B to 95% B over 4.0 mins
Ionization Mode Electrospray Ionization Positive (ESI+)
Rolicyclidine-d5 Transitions m/z 235.2 → 164.1 (Quantifier), m/z 235.2 → 96.1 (Qualifier)

Table 2: Expected Validation Metrics (Whole Blood Matrix)

MetricExpected ValueAcceptance Criteria
Extraction Recovery 88% - 94%> 80%
Matrix Effect (Ion Suppression) -5% to +8%± 25%
Intra-day Precision (CV) 3.5% - 5.2%≤ 15%
Inter-day Precision (CV) 4.1% - 6.8%≤ 15%
Limit of Quantitation (LOQ) 1.0 ng/mLS/N ≥ 10

References

  • Krotulski, A. J., et al. (2018). A More Timely Process for Identifying and Analyzing Trends of Emerging Novel Psychoactive Substances in the United States. Office of Justice Programs (OJP). URL:[Link]

  • Agilent Technologies. (2008). Detection of Phencyclidine in Human Oral Fluid Using Solid Phase Extraction and Liquid Chromatography with Tandem Mass Spectrometric Detection. Agilent Application Notes. URL:[Link]

Application

Application Note: High-Resolution Mass Spectrometry Fragmentation Pattern and Analytical Workflow for Rolicyclidine-d5 (PCPy-d5) HCl

Introduction & Scope The rapid proliferation of novel psychoactive substances (NPS), particularly arylcyclohexylamines like phencyclidine (PCP) analogs, presents significant analytical challenges for forensic and clinica...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scope

The rapid proliferation of novel psychoactive substances (NPS), particularly arylcyclohexylamines like phencyclidine (PCP) analogs, presents significant analytical challenges for forensic and clinical toxicology. Rolicyclidine (PCPy), characterized by the substitution of the piperidine ring with a pyrrolidine moiety, exhibits potent NMDA receptor antagonism [[1]](). Accurate quantification of PCPy in complex biological matrices requires high-resolution mass spectrometry (HRMS) paired with stable isotope-labeled internal standards (SIL-IS) to correct for matrix-induced ion suppression.

This application note details the mechanistic collision-induced dissociation (CID) fragmentation pattern of the internal standard Rolicyclidine-d5 (PCPy-d5) HCl. By mapping the exact mass shifts of its product ions, we provide a self-validating analytical protocol for its integration into LC-HRMS/MS workflows 2.

Physicochemical & Exact Mass Profile

When introduced to the LC mobile phase, the hydrochloride salt of PCPy-d5 completely dissociates. The mass spectrometer exclusively analyzes the protonated free base [M+H]+ .

Table 1: Exact Mass and Formula Specifications

ParameterSpecification
Compound Name Rolicyclidine-d5 Hydrochloride (PCPy-d5 HCl)
Salt Formula C16​H18​D5​N⋅HCl
Free Base Formula C16​H18​D5​N
Monoisotopic Mass (Neutral) 234.2144 Da
Protonated Precursor [M+H]+ 235.2217 m/z
Isotopic Label Position Phenyl- d5​

Mechanistic Fragmentation Pathways (CID)

Under positive electrospray ionization (ESI+), the basic pyrrolidine nitrogen of PCPy-d5 is readily protonated, yielding the [M+H]+ precursor at m/z 235.2217. The fragmentation of arylcyclohexylamines is strictly governed by the stability of the resulting carbocations and the leaving group propensity of the amine 3.

  • Pathway A (Neutral Loss of Pyrrolidine): The primary and most thermodynamically favorable cleavage occurs at the C-N bond between the cyclohexyl ring and the pyrrolidine group. This α -cleavage results in the neutral loss of pyrrolidine (71.0735 Da), generating a highly stable, resonance-stabilized phenyl- d5​ -cyclohexenyl carbocation at m/z 164.1482 .

  • Pathway B (Charge Retention on Amine): Alternatively, the charge can be retained on the nitrogen atom during C-N bond cleavage. This produces the protonated pyrrolidine ion at m/z 72.0808 , which is the diagnostic amine peak for rolicyclidine derivatives 4.

  • Secondary Cleavage (Ring Opening): At higher collision energies (e.g., >30 eV), the m/z 164.1482 carbocation undergoes further dissociation via the opening of the cyclohexyl ring and the loss of C5​H8​ (68.0626 Da), yielding the highly stable tropylium- d5​ ion at m/z 96.0856 5.

Table 2: Diagnostic Mass Shifts (Native vs. Deuterated) Because the deuterium label is located on the phenyl ring, any fragment containing the phenyl moiety exhibits a +5 Da mass shift compared to native PCPy. Conversely, the protonated pyrrolidine fragment shows no mass shift, definitively localizing the isotopic label and validating the mechanistic pathway.

AnalytePrecursor [M+H]+ Carbocation FragmentTropylium FragmentAmine Fragment
Native PCPy 230.1909159.116891.054272.0808
PCPy-d5 235.2217164.1482 (+5 Da)96.0856 (+5 Da)72.0808 (No shift)

Diagnostic Workflows & Visualization

G Precursor Rolicyclidine-d5 [M+H]+ m/z 235.2217 C16H19D5N+ Carbocation Phenyl-d5-cyclohexenyl Cation m/z 164.1482 C12H10D5+ Precursor->Carbocation Neutral Loss of Pyrrolidine (-71.0735 Da) Amine Protonated Pyrrolidine m/z 72.0808 C4H10N+ Precursor->Amine Charge Retention on Amine Tropylium Tropylium-d5 Cation m/z 96.0856 C7H2D5+ Carbocation->Tropylium Cyclohexyl Ring Cleavage (-C5H8)

Proposed ESI-MS/MS fragmentation pathway for Rolicyclidine-d5 (PCPy-d5).

Workflow Sample Sample Prep (MCX SPE) LC UHPLC Separation (C18, Gradient) Sample->LC MS HRMS/MS (ESI+, PRM) LC->MS Data Data Analysis (Mass Defect, XIC) MS->Data

Standard analytical workflow for the detection of PCPy-d5 in biological matrices.

Experimental Protocol: LC-HRMS/MS Analysis

Phase 1: Sample Preparation (Mixed-Mode Cation Exchange SPE)

Causality Logic: PCPy-d5 is a basic amine ( pKa​≈8.5 ). By acidifying the biological sample, the pyrrolidine nitrogen is fully protonated, allowing for orthogonal retention mechanisms.

  • Pre-treatment: Spike 50 µL of PCPy-d5 (100 ng/mL) into 1 mL of biological sample (e.g., urine or plasma). Dilute with 1 mL of 2% formic acid in water to ensure complete protonation.

  • Load: Apply to a pre-conditioned Mixed-Mode Cation Exchange (MCX) SPE cartridge. The positively charged analyte is retained by the strong cation exchange sites.

  • Wash: Wash with 2 mL of 100% methanol. Causality: This removes neutral lipids and hydrophobic interferences while the analyte remains ionically bound.

  • Elute: Elute with 2 mL of 5% ammonium hydroxide ( NH4​OH ) in methanol. Causality: The high pH neutralizes the amine, disrupting the ionic interaction and recovering the analyte with high purity. Evaporate to dryness and reconstitute in 100 µL of initial mobile phase.

Phase 2: UHPLC Separation

Causality Logic: A biphasic gradient is employed using a sub-2 µm C18 column.

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Mechanism: The acidic modifier maintains the analyte in its protonated state throughout the chromatographic run. This prevents secondary interactions with residual silanols on the silica stationary phase, effectively eliminating peak tailing and maximizing ESI+ ionization efficiency.

Phase 3: HRMS/MS Acquisition (Self-Validating System)

To ensure the protocol is self-validating, a Parallel Reaction Monitoring (PRM) or Data-Dependent Acquisition (DDA) approach is utilized.

  • In-Source Fragmentation Check (Control Mechanism): The Full MS scan monitors the precursor (m/z 235.2217). If the m/z 164.1482 fragment exceeds 5% relative abundance in the MS1 level, the declustering potential or capillary voltage is set too high and must be reduced to prevent premature dissociation in the source.

  • Isotopic Cross-Talk Validation: The mass shift of the phenyl- d5​ label ensures complete isotopic envelope separation from native PCPy. The system validates itself by confirming zero signal in the native PCPy channel (m/z 230.1909) when only the PCPy-d5 internal standard is injected.

References

  • Michely, J. A., et al. "New Psychoactive Substances 3-Methoxyphencyclidine (3-MeO-PCP) and 3-Methoxyrolicyclidine (3-MeO-PCPy): Metabolic Fate Elucidated with Rat Urine and Human Liver Preparations and their Detectability in Urine by GC-MS, “LC-(High Resolution)-MSn” and “LC-(High Resolution)-MS/MS”." Current Neuropharmacology, 1

  • Seither, J. Z. "Application of High Resolution Mass Spectrometry for the Screening and Confirmation of Novel Psychoactive Substances." FIU Electronic Theses and Dissertations, 2

  • Kuchi, S. "Spectroscopic and Chromatographic Studies of PCP and Analogues." ProQuest Dissertations, 3

  • Wang, F., et al. "Deep Learning-Enabled MS/MS Spectrum Prediction Facilitates Automated Identification Of Novel Psychoactive Substances." Analytical Chemistry, 5

  • "A Collaborative Platform for Novel Compound Identification - Characterization of Designer Phencyclidines (PCPs) POXP, PTHP, and P2AP." NIST DART-MS Forensics, 4

Sources

Method

preparation of rolicyclidine-d5 hydrochloride calibration curves

Application Note: Preparation of Rolicyclidine-d5 Hydrochloride Calibration Curves for Isotope Dilution Mass Spectrometry Introduction & Mechanistic Principles Rolicyclidine (PCPy) is a synthetic arylcyclohexylamine and...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Preparation of Rolicyclidine-d5 Hydrochloride Calibration Curves for Isotope Dilution Mass Spectrometry

Introduction & Mechanistic Principles

Rolicyclidine (PCPy) is a synthetic arylcyclohexylamine and a dissociative anesthetic that acts as an NMDA receptor antagonist. In forensic toxicology and clinical pharmacology, the precise quantification of PCPy and its analogs in biological matrices (e.g., plasma, urine) requires highly specific analytical techniques, most notably Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)[1].

To achieve absolute quantitation and correct for matrix-induced ion suppression, Isotope Dilution Mass Spectrometry (IDMS) is the analytical gold standard[2]. This relies on a stable isotope-labeled (SIL) analog, such as Rolicyclidine-d5. The hydrochloride (HCl) salt form is explicitly utilized over the free base due to its superior solubility in polar protic solvents (e.g., methanol, water) and significantly enhanced long-term stability against oxidative degradation.

Causality of the Calibration Model: While IDMS traditionally assumes a linear response when the mass difference between the analyte and the internal standard is ≥3 Da (Rolicyclidine-d5 has a +5 Da shift, m/z 251.2 vs 246.2), non-linear responses can still occur due to isotopic cross-contribution, detector saturation, or incomplete isotopic enrichment. Consequently, preparing a highly accurate calibration curve of the Rolicyclidine-d5 standard itself against an unlabeled primary standard (a process known as Reverse IDMS) is critical to validate the exact concentration of the isotopic spike before it is applied to unknown biological samples[3].

Materials and Reagents

  • Target Analyte: Rolicyclidine-d5 Hydrochloride (Certified Reference Material, isotopic enrichment ≥99% atom % D).

  • Internal Standard (for Reverse IDMS): Unlabeled Rolicyclidine (PCPy).

  • Solvents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), Formic Acid (FA), and Ultrapure Water (18.2 MΩ·cm).

  • Matrix: Drug-free human plasma or urine (K2EDTA stabilized).

Experimental Workflow

Workflow S1 1. Stock Solution 1.0 mg/mL Rolicyclidine-d5 HCl S2 2. Working Solutions Serial Dilution in MeOH:Water S1->S2 S3 3. Matrix Spiking Spike into Blank Plasma S2->S3 S4 4. Sample Extraction Solid Phase Extraction (SPE) S3->S4 S5 5. LC-MS/MS Analysis MRM Acquisition S4->S5

Workflow for the preparation and extraction of Rolicyclidine-d5 HCl calibration standards.

Step-by-Step Protocol: Preparation of Calibration Curves

Step 4.1: Preparation of Primary Stock Solution (1.0 mg/mL)

  • Accurately weigh 1.0 mg of Rolicyclidine-d5 HCl using a microbalance (readability 0.001 mg). Note: For exact molar quantification, account for the mass of the hydrochloride salt when calculating the free-base equivalent.

  • Dissolve in 1.0 mL of LC-MS grade Methanol in a silanized amber glass vial. Silanization prevents non-specific surface binding of the lipophilic amine, while the amber glass prevents photodegradation.

  • Vortex for 60 seconds and sonicate for 5 minutes. Store at -20°C.

Step 4.2: Preparation of Working Solutions Perform serial dilutions of the primary stock using 50:50 MeOH:Water (v/v). The inclusion of water ensures compatibility with the biological matrix and prevents localized protein precipitation during the spiking step.

Working SolutionSource SolutionVolume of Source (µL)Volume of Diluent (µL)Final Concentration
WS-A Stock (1 mg/mL)1099010,000 ng/mL
WS-B WS-A1009001,000 ng/mL
WS-C WS-B100900100 ng/mL
WS-D WS-C10090010 ng/mL

Step 4.3: Preparation of Matrix-Matched Calibration Standards To create a self-validating system, the calibration curve must be generated in the exact biological matrix as the unknown samples. This normalizes the extraction recovery and matrix effects (e.g., ion suppression from endogenous phospholipids). Spike the working solutions into 900 µL of blank human plasma to achieve the final calibration levels.

Calibrator LevelWorking SolutionVolume Spiked (µL)Blank Matrix (µL)Final Matrix Conc. (ng/mL)
Cal 6 WS-A1009001,000
Cal 5 WS-B500500500
Cal 4 WS-B100900100
Cal 3 WS-C50050050
Cal 2 WS-C10090010
Cal 1 WS-D1009001

Note: For Reverse IDMS validation, a constant concentration of unlabeled Rolicyclidine (e.g., 50 ng/mL) is spiked into every calibrator to serve as the internal standard for the d5-curve.

Sample Extraction (Solid Phase Extraction - SPE)

Causality: Direct injection of plasma causes rapid LC column degradation and severe MS source fouling. Mixed-mode cation exchange (MCX) SPE is utilized because Rolicyclidine is a basic amine (pKa ~ 8.5–9.0), allowing it to be retained by strong ionic interactions while neutral and acidic interferences are washed away.

  • Conditioning: Pass 1 mL MeOH, followed by 1 mL Ultrapure Water through the MCX cartridge.

  • Loading: Dilute the 1 mL matrix-matched calibrator with 1 mL of 2% Formic Acid (aq) to ensure complete protonation (ionization) of the rolicyclidine. Load onto the SPE cartridge.

  • Washing: Pass 1 mL 2% Formic Acid (aq), followed by 1 mL MeOH to remove lipophilic neutral compounds.

  • Elution: Elute with 1 mL of 5% Ammonium Hydroxide in MeOH. The high pH deprotonates the amine, breaking the ionic bond with the sorbent.

  • Reconstitution: Evaporate the eluate to dryness under a gentle nitrogen stream at 40°C. Reconstitute in 100 µL of Initial Mobile Phase (e.g., 90:10 Water:ACN with 0.1% FA).

LC-MS/MS Analysis and Data Modeling

IDMS N1 Rolicyclidine-d5 m/z 251.2 -> 96.1 N3 Quadrupole Mass Filter N1->N3 N2 Unlabeled PCPy m/z 246.2 -> 91.1 N2->N3 N4 Isotope Ratio Calculation N3->N4 N5 Padé[1,1] Curve Fitting N4->N5

Logical relationship of Reverse IDMS signal processing and non-linear curve fitting.

Analytical Parameters:

  • Column: C18 reversed-phase (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • MRM Transitions:

    • Rolicyclidine-d5: m/z 251.2 → 96.1 (Quantifier), 251.2 → 159.1 (Qualifier).

    • Rolicyclidine (Unlabeled IS): m/z 246.2 → 91.1 (Quantifier).

Calibration Curve Fitting: While standard external calibration often uses linear regression ( y=mx+c ) with a 1/x weighting, isotope dilution curves can exhibit inherent non-linearity across wide dynamic ranges. As demonstrated by Pagliano et al., the exact curvature of an isotope dilution curve can be modeled using a three-parameter rational function known as the Padé[1,1] approximant: y=(a0​+a1​q)/(1+a2​q) [4]. Utilizing this model eliminates unnecessary sources of error in IDMS when faced with non-linear calibration trajectories, ensuring maximum trustworthiness and precision of the quantitative data.

References

  • Guideline on Isotope Dilution Mass Spectrometry. Source: osti.gov. URL: [Link]

  • Eliminating Preparation of Multisample External Calibration Curves and Dilution of Study Samples Using the Multiple Isotopologue Reaction Monitoring (MIRM) Technique in Quantitative LC-MS/MS Bioanalysis. Source: acs.org. URL: [Link]

  • Calibration graphs in isotope dilution mass spectrometry. Source: canada.ca. URL: [Link]

Sources

Application

liquid-liquid extraction techniques for rolicyclidine analogs

Application Note: Optimized Liquid-Liquid Extraction (LLE) Strategies for Rolicyclidine (PCPy) Analogs in Biological Matrices Executive Summary The emergence of rolicyclidine (1-(1-phenylcyclohexyl)pyrrolidine, PCPy) and...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Optimized Liquid-Liquid Extraction (LLE) Strategies for Rolicyclidine (PCPy) Analogs in Biological Matrices

Executive Summary

The emergence of rolicyclidine (1-(1-phenylcyclohexyl)pyrrolidine, PCPy) and its structural analogs—such as 3-MeO-PCPy and 3-HO-PCPy—presents a complex analytical challenge for forensic and clinical toxicologists. As dissociative anesthetics belonging to the arylcyclohexylamine class, these compounds require precise sample preparation to isolate them from complex biological matrices (e.g., whole blood, urine) prior to LC-HRMS or LC-MS/MS analysis. This guide details a highly optimized, self-validating Liquid-Liquid Extraction (LLE) methodology designed to maximize recovery while minimizing matrix suppression.

Mechanistic Causality of Arylcyclohexylamine Isolation

Successful extraction of PCPy analogs relies entirely on manipulating the physicochemical properties of the pyrrolidine ring. Do not treat LLE as a passive mixing step; it is an active chemical conversion.

  • pH-Driven Partitioning: The pyrrolidine nitrogen in PCPy analogs is basic, with a pKa typically ranging between 8.5 and 9.5. At physiological pH (7.4), this nitrogen is protonated ( NH+ ), rendering the molecule highly polar and water-soluble. To drive the analyte into an organic solvent, the aqueous matrix must be basified to at least 1 to 2 pH units above the pKa. Utilizing a borax buffer (pH 10.4) or sodium carbonate (pH 9.0) ensures complete deprotonation of the amine into its free-base form, maximizing lipophilicity and organic phase transfer[1][2].

  • Enzymatic Cleavage: Hydroxylated analogs (e.g., 3-HO-PCPy) and phase I metabolites are extensively excreted as polar phase II glucuronide conjugates. Without β -glucuronidase hydrolysis prior to LLE, these conjugates remain trapped in the aqueous waste, leading to severe under-quantification[3].

  • Acidic Reconstitution: Following organic solvent evaporation, the dried free-base extract is reconstituted in an acidic buffer (e.g., pH 3 ammonium formate). This intentionally reprotonates the amine, drastically increasing its solubility in the aqueous mobile phase used for reversed-phase LC-MS/MS, thereby sharpening chromatographic peaks and preventing injection solvent mismatch[4].

Self-Validating Protocol Design

To ensure absolute analytical trustworthiness, this LLE protocol is engineered as a self-validating system . An extraction cannot be trusted simply because the steps were followed; it must prove its own efficacy internally.

  • Isotopic Tracking: A stable isotope-labeled internal standard (SIL-IS), such as PCP-d5 or MDMA-d5, must be spiked into the raw sample before any chemical manipulation[4].

  • Dynamic Quality Control: If the absolute peak area of the SIL-IS in the final chromatogram deviates by more than ±20% from a neat standard spiked directly into the reconstitution solvent, the assay automatically flags the sample. This validates whether a negative result is a true negative, or the result of physical extraction failure (e.g., unbreakable emulsions) or severe matrix ion suppression.

Workflow Visualization

LLE_Workflow Sample Biological Specimen (Blood/Urine) IS_Spike Internal Standard Spiking (e.g., PCP-d5) Sample->IS_Spike Hydrolysis Enzymatic Hydrolysis (β-glucuronidase) IS_Spike->Hydrolysis Urine Samples Basification Alkaline pH Adjustment (Borax Buffer, pH 10.4) IS_Spike->Basification Blood/Plasma Hydrolysis->Basification Extraction Organic Partitioning (Hexane:EtOAc 1:1) Basification->Extraction Centrifugation Phase Separation (Centrifugation) Extraction->Centrifugation Evaporation Solvent Evaporation (N2 Gas, 40°C) Centrifugation->Evaporation Extract Organic Layer Reconstitution Acidic Reconstitution (Ammonium Formate, pH 3) Evaporation->Reconstitution

Liquid-Liquid Extraction (LLE) workflow for PCPy analogs in biological matrices.

Step-by-Step LLE Methodology

Reagents Required: Borax buffer (10 mM, pH 10.4), β -glucuronidase, Hexane, Ethyl Acetate, Ammonium Formate (5 mM, pH 3).

  • Sample Aliquoting & IS Addition: Transfer 200 µL of the biological specimen (urine or whole blood) into a clean 10 mL borosilicate glass centrifuge tube. Spike with 20 µL of SIL-IS (e.g., PCP-d5 at 100 ng/mL) to initiate the self-validation tracking.

  • Hydrolysis (Urine Only): Add 50 µL of β -glucuronidase. Incubate at 55°C for 1 hour to cleave glucuronide conjugates[3]. Allow the sample to cool to room temperature.

  • Alkaline Basification: Add 1.0 mL of borax buffer (10 mM, pH 10.4) to the sample. Vortex for 10 seconds. (Causality: This step strips the proton from the pyrrolidine ring, neutralizing the charge for organic extraction[2].)

  • Organic Extraction: Add 3.0 mL of the selected extraction solvent (e.g., Hexane:Ethyl Acetate, 1:1 v/v). Cap the tube and place on a rotary mixer for 10 minutes at 40 rpm to maximize surface area contact between the aqueous and organic phases without inducing sheer-stress emulsions.

  • Phase Separation: Centrifuge the mixture at 3,600 rpm for 10 minutes at 4°C. The temperature drop helps precipitate residual proteins, yielding a crisp phase boundary.

  • Organic Layer Transfer: Carefully transfer the upper organic layer to a clean glass tube. Leave approximately 100 µL of the organic layer behind to absolutely avoid aspirating the aqueous-organic interface, which contains matrix phospholipids.

  • Evaporation: Evaporate the organic solvent to complete dryness under a gentle stream of nitrogen ( N2​ ) gas at 40°C. (Causality: Temperatures exceeding 40°C risk thermal volatilization of the un-ionized free-base arylcyclohexylamines[1].)

  • Reconstitution: Reconstitute the dried residue in 80 µL of 5 mM ammonium formate buffer (pH 3). Vortex vigorously for 30 seconds, transfer to an autosampler vial, and inject 10 µL into the LC-MS/MS system[4].

Empirical Data: Solvent System Performance

Selecting the correct organic solvent ratio is a balancing act between analyte recovery and matrix cleanliness. Below is a comparative synthesis of validated solvent systems for extracting arylcyclohexylamines.

Extraction Solvent System (v/v)Primary Target AnalytesOptimal Aqueous pHMean Recovery (%)Matrix Effect (%)
Hexane : Ethyl Acetate (1:1) Hydroxylated PCPy, 3-HO-PCE9.0 - 10.085 - 92%< 15%
N-butyl chloride : Ethyl Acetate (70:30) 3-MeO-PCPy, PCPy10.488 - 95%< 10%
MTBE : 1-Chlorobutane (60:40) Broad-spectrum NPS screening9.078 - 85%15 - 20%

(Data synthesized from standardized NPS extraction protocols[1][2][3])

References

  • Title: A More Timely Process for Identifying and Analyzing Trends of Emerging Novel Psychoactive Substances in the United States Source: Office of Justice Programs (ojp.gov) URL: 1

  • Title: Real-Time Sample-Mining and Data-Mining Approaches for the Discovery of Novel Psychoactive Substances (NPS) Source: Office of Justice Programs (ojp.gov) URL: 2

  • Title: Determination of 3-MeO-PCP in human blood and urine in a fatal intoxication case, with a specific focus on metabolites identification Source: National Institutes of Health (nih.gov) URL: 4

  • Title: Characterization of 3-Hydroxyeticyclidine (3-HO-PCE) Metabolism in Human Liver Microsomes and Biological Samples Using High-Resolution Mass Spectrometry Source: National Institutes of Health (nih.gov) URL: 3

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: LC-MS/MS Optimization for Rolicyclidine-d5 Hydrochloride

Welcome to the Bioanalytical Knowledge Base. As a Senior Application Scientist, I have designed this portal to address the specific physicochemical challenges associated with quantifying rolicyclidine-d5 hydrochloride (P...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Bioanalytical Knowledge Base. As a Senior Application Scientist, I have designed this portal to address the specific physicochemical challenges associated with quantifying rolicyclidine-d5 hydrochloride (PCPy-d5). Rolicyclidine is an arylcyclohexylamine featuring a highly basic pyrrolidine ring. When utilized as a deuterated internal standard in complex biological matrices, its high pKa and salt formulation frequently lead to chromatographic tailing, poor retention, and severe Electrospray Ionization (ESI) suppression.

This guide provides causality-driven troubleshooting, self-validating protocols, and empirical data to help you achieve sub-nanogram sensitivity.

🔍 Troubleshooting Guides & FAQs

Q1: Why is my rolicyclidine-d5 peak tailing severely, and why is the retention time inconsistent on my standard C18 column?

The Causality: Rolicyclidine possesses a basic pyrrolidine nitrogen with a computational pKa of ~9.86 . In standard acidic mobile phases (e.g., 0.1% Formic Acid, pH ~2.7), the molecule is >99.9% protonated. This positive charge drastically increases its polarity, causing it to elute near the void volume on hydrophobic C18 columns. Furthermore, the protonated amine undergoes strong secondary ion-exchange interactions with residual, negatively charged silanols (Si-O⁻) on the silica stationary phase, which manifests as severe peak tailing and retention time drift.

The Solution: You must manipulate the ionization state of the analyte or alter the stationary phase chemistry.

  • High-pH Mobile Phase: Switch to a basic mobile phase (e.g., 10 mM ammonium bicarbonate, pH 9.5). This forces a significant fraction of rolicyclidine-d5 into its neutral free-base form, increasing lipophilic retention and neutralizing electrostatic silanol interactions .

  • Charged Surface Hybrid (CSH) Columns: If acidic conditions are strictly required for your multi-analyte panel, use a CSH column. These columns feature a low-level positive surface charge that electrostatically repels protonated basic amines, ensuring sharp peaks.

Q2: I am experiencing significant signal loss (ion suppression) when analyzing rolicyclidine-d5 in whole blood extracts. How can I resolve this?

The Causality: Simple Protein Precipitation (PP) leaves high concentrations of endogenous phospholipids and salts in the extract. During the ESI process, these highly surface-active molecules compete with rolicyclidine-d5 for access to the surface of the electrospray droplet. Because phospholipids desolvate more efficiently, they prevent the rolicyclidine-d5 ions from transitioning into the gas phase, resulting in a suppressed [M+H]⁺ signal .

The Solution: Implement a Mixed-Mode Cation Exchange (MCX) Solid Phase Extraction (SPE) workflow. Because rolicyclidine is a strong base, it will be fiercely retained by the sulfonic acid groups of the MCX sorbent. This allows you to use 100% organic washes to completely strip away neutral lipids and phospholipids before eluting the purified analyte.

MatrixEffect A Biological Matrix (Blood/Urine) B Protein Precipitation (PP) A->B C MCX Solid Phase Extraction A->C D High Phospholipid Content B->D E Clean Extract (Neutrals Removed) C->E F Ion Suppression in ESI+ D->F G Optimal Desolvation & Ionization E->G

Logical relationship between sample prep methods and LC-MS/MS ion suppression.

Q3: How do I optimize the ESI+ source parameters specifically for the hydrochloride salt of rolicyclidine-d5?

The Causality: Rolicyclidine-d5 is supplied as a hydrochloride (HCl) salt. In the ESI source, high local concentrations of chloride ions can lead to signal suppression in positive ion mode by competing for available charge or forming neutral [M+H+Cl] adducts that are invisible to the mass analyzer.

The Solution: Ensure the sample is properly desalted during sample preparation. In the MS source, utilize a high desolvation gas temperature (450–500 °C) to ensure complete droplet evaporation. Introduce a volatile buffer (e.g., 2–5 mM ammonium formate) into the mobile phase to provide an abundance of protons, driving the equilibrium toward the desired [M+H]⁺ formation .

📊 Quantitative Data Summaries

Table 1: Mobile Phase pH Effects on Rolicyclidine-d5 Chromatography

ParameterAcidic Mobile Phase (0.1% FA, pH 2.7)Basic Mobile Phase (10mM NH₄HCO₃, pH 9.5)Mechanistic Causality
Retention Time Early Elution (< 1.5 min)Optimal Elution (> 3.5 min)Unionized state at high pH increases lipophilicity and C18 interaction.
Peak Shape (As) Broad, Tailing (As > 1.8)Sharp, Symmetrical (As ~ 1.0)Elimination of secondary electrostatic silanol interactions.
Signal-to-Noise Low (High Matrix Interference)High (Reduced Interference)Elution shifts away from the highly suppressive solvent front/void volume.

Table 2: SPE Recovery and Matrix Effect Validation Data

Extraction MethodAbsolute Recovery (%)Matrix Factor (MF)Self-Validation Status
Protein Precipitation92%0.45 (Severe Suppression)❌ Fails System Suitability (MF < 0.85)
Liquid-Liquid Extraction65%0.88 (Acceptable)❌ Fails Recovery Threshold (< 80%)
MCX SPE 94% 0.98 (No Suppression) Passes All Criteria

🧪 Step-by-Step Methodologies

Protocol 1: Self-Validating MCX SPE Workflow for Basic Amines

This protocol isolates rolicyclidine-d5 from biological matrices while eliminating phospholipids and chloride salts.

Step-by-Step Execution:

  • Sample Pre-treatment: Dilute 200 µL of biological sample with 200 µL of 4% Phosphoric Acid (H₃PO₄). Causality: Drops the pH well below the pKa (9.86), ensuring the pyrrolidine nitrogen is 100% protonated for ion exchange.

  • Conditioning: Pass 1 mL Methanol, followed by 1 mL MS-grade Water through the MCX cartridge.

  • Loading: Load the acidified sample at a flow rate of 1 mL/min.

  • Wash 1 (Aqueous): Wash with 1 mL of 2% Formic Acid in Water. Causality: Removes water-soluble endogenous salts and polar interferences.

  • Wash 2 (Organic): Wash with 1 mL of 100% Methanol. Causality: Strips away hydrophobic neutrals and phospholipids while the strongly basic rolicyclidine remains locked to the sulfonic acid groups.

  • Elution: Elute with 1 mL of 5% Ammonium Hydroxide (NH₄OH) in Methanol. Causality: The high pH neutralizes the amine, breaking the ionic bond and releasing the analyte.

  • Reconstitution: Evaporate to dryness under N₂ and reconstitute in 100 µL of initial mobile phase.

Self-Validation Check: Spike rolicyclidine-d5 into a pre-extraction matrix and a post-extraction blank matrix. Calculate the Matrix Factor (Area of Post-Extraction Spike / Area of Neat Standard). Proceed to analysis ONLY if the MF is between 0.90 and 1.10.

SPE_Protocol N1 1. Condition MeOH & H2O N2 2. Load Acidified Sample N1->N2 N3 3. Wash 1 2% Formic Acid N2->N3 N4 4. Wash 2 100% Methanol N3->N4 N5 5. Elute 5% NH4OH in MeOH N4->N5

Step-by-step Mixed-Mode Cation Exchange (MCX) SPE workflow for basic amines.

Protocol 2: LC-MS/MS System Suitability and Tuning

Step-by-Step Execution:

  • Mobile Phase Preparation: Prepare Mobile Phase A (10 mM Ammonium Bicarbonate in Water, pH 9.5) and Mobile Phase B (100% Acetonitrile). Do not use Methanol as the strong solvent, as Acetonitrile provides lower backpressure and better desolvation efficiency.

  • Gradient Setup: Utilize a steep gradient (e.g., 5% B to 95% B over 4 minutes) on a C18 column (e.g., 2.1 x 50 mm, 1.7 µm) at 0.4 mL/min.

  • MS/MS Tuning: Infuse a 100 ng/mL neat solution of rolicyclidine-d5. Optimize the capillary voltage (+3.0 kV) and desolvation temperature (500 °C). Set the primary MRM transition to monitor the loss of the pyrrolidine ring or cyclohexyl cleavage.

Self-Validation Check: Inject a neat standard at the Lower Limit of Quantification (LLOQ). Calculate the asymmetry factor (As). The system is validated for batch analysis ONLY if As is between 0.9 and 1.2 , confirming that secondary silanol interactions have been successfully mitigated.

📚 References

  • Waters Corporation. "Effect of pH on LC-MS Analysis of Amines." Waters Application Library. Available at:[Link]

  • Chromatography Online. "LC–MS Sensitivity: Practical Strategies to Boost Your Signal and Lower Your Noise." LCGC North America. Available at:[Link]

  • Agilent Technologies. "Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites." Agilent Application Notes. Available at:[Link]

Optimization

Technical Support Center: Resolving Ion Suppression in Rolicyclidine-d5 LC-MS Analysis

Welcome to the Bioanalytical Technical Support Center. This guide is specifically designed for researchers and drug development professionals encountering signal instability, non-linear calibration, or matrix effects dur...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Bioanalytical Technical Support Center. This guide is specifically designed for researchers and drug development professionals encountering signal instability, non-linear calibration, or matrix effects during the Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of rolicyclidine and its deuterated internal standard, rolicyclidine-d5.

Below, you will find our diagnostic workflow, an in-depth troubleshooting FAQ, validated experimental protocols, and quantitative performance metrics to help you systematically eliminate ion suppression.

Diagnostic Workflow

IonSuppressionWorkflow Start Observe Signal Variation in Rolicyclidine-d5 CheckCoelution Check Analyte/IS Co-elution Start->CheckCoelution PostColumn Perform Post-Column Infusion Start->PostColumn ModifyChrom Optimize UPLC Gradient (Shift Retention Time) CheckCoelution->ModifyChrom Isotope RT Shift IdentifyMatrix Identify Matrix Interference Zones PostColumn->IdentifyMatrix IdentifyMatrix->ModifyChrom Co-eluting peaks ModifyPrep Implement SCX-SPE (Remove Phospholipids) IdentifyMatrix->ModifyPrep High background Resolve Ion Suppression Resolved ModifyChrom->Resolve ModifyPrep->Resolve

Logical workflow for diagnosing and resolving rolicyclidine-d5 ion suppression.

Troubleshooting Guide & FAQs

Q1: Why is my rolicyclidine-d5 signal fluctuating wildly across different biological matrices? A1: In Electrospray Ionization (ESI), signal fluctuation is primarily driven by matrix effects—specifically, ion suppression. When rolicyclidine-d5 co-elutes with high-abundance endogenous compounds (such as glycerophospholipids from plasma or urine salts), these unseen matrix components compete for the limited charge available on the surface of the ESI droplets. Furthermore, highly viscous matrix components increase the surface tension of the droplets, severely impeding the desolvation and evaporation process required to transfer rolicyclidine-d5 ions into the gas phase[1]. Because rolicyclidine is a lipophilic basic amine, it often elutes in the exact same chromatographic window as late-eluting phospholipids, making it highly susceptible to these suppression events[2].

Q2: We use rolicyclidine-d5 as a Stable Isotope-Labeled Internal Standard (SIL-IS) for rolicyclidine quantitation. Why isn't the SIL-IS correcting the suppression? A2: While a SIL-IS is designed to normalize matrix effects, it relies on the fundamental assumption that the analyte and the IS experience the exact same matrix environment. However, deuterium labeling can induce a slight chromatographic "isotope effect," causing rolicyclidine-d5 to elute slightly earlier or later than unlabeled rolicyclidine. If the chromatographic resolution is high (e.g., in UPLC) and the peaks do not completely overlap, the two compounds will traverse the MS source at different times. Consequently, they are exposed to different co-eluting matrix interferents, leading to unequal ion suppression and a skewed analyte/IS ratio[3]. To resolve this, you must either adjust the gradient to ensure complete co-elution or eliminate the matrix interferents entirely.

Q3: How can I definitively map the ion suppression zones affecting rolicyclidine-d5 in my specific LC gradient? A3: The most authoritative diagnostic approach is the post-column infusion method. By continuously infusing a pure solution of rolicyclidine-d5 into the LC effluent (post-column) while injecting a blank biological matrix extract, you create a steady baseline MS signal. Any dips or spikes in this baseline correspond to retention times where matrix components are actively suppressing or enhancing the ionization of the target mass. This allows you to pinpoint the exact retention windows to avoid during method development[4].

Q4: What is the most robust sample preparation strategy to eliminate phospholipid-induced suppression for basic arylcyclohexylamines like rolicyclidine? A4: Mixed-mode Strong Cation Exchange (MCX) Solid-Phase Extraction (SPE) is the optimal approach. Rolicyclidine contains a basic amine that becomes protonated at low pH. By loading the sample onto an MCX cartridge under acidic conditions, rolicyclidine-d5 is strongly retained via ionic interactions. This allows you to aggressively wash the cartridge with 100% organic solvents (like methanol or acetonitrile) to completely elute neutral lipids and zwitterionic phospholipids. The target analyte is then eluted using a high-pH organic solvent that neutralizes the amine, breaking the ionic bond[2].

Experimental Protocols

Protocol A: Post-Column Infusion for Matrix Effect Mapping

Causality & Validation: Infusing the analyte post-column creates a steady state of ions entering the MS. Injecting a pure solvent blank immediately after the matrix blank ensures that the observed suppression is definitively caused by the matrix, rather than system pressure fluctuations or mobile phase gradient effects.

  • Setup: Connect a syringe pump to a zero-dead-volume T-piece installed between the LC column outlet and the MS source inlet.

  • Infusion: Fill the syringe with a 100 ng/mL solution of rolicyclidine-d5 in 50:50 Methanol:Water. Set the infusion rate to 10 µL/min.

  • Equilibration: Start the LC flow with your standard gradient. Monitor the MS/MS transition for rolicyclidine-d5 until a stable, flat baseline signal is achieved.

  • Matrix Injection: Inject a prepared blank biological matrix sample (e.g., extracted plasma without analyte).

  • Observation: Record the chromatogram. Drops in the baseline signal indicate zones of ion suppression.

  • Validation: Inject a blank solvent (e.g., mobile phase). The baseline should remain completely flat, confirming that the previous dips were matrix-induced.

Protocol B: Mixed-Mode Strong Cation Exchange (MCX) SPE Workflow

Causality & Validation: This protocol utilizes orthogonal retention mechanisms. The acidic load ensures the basic amine of rolicyclidine-d5 is positively charged, binding to the negatively charged sulfonic acid groups on the SCX resin. The 100% organic wash removes phospholipids, validating the cleanup mechanism when wash fractions are monitored and show no premature analyte breakthrough.

  • Sample Pre-treatment: Dilute 100 µL of plasma with 100 µL of 2% Formic Acid in water to disrupt protein binding and protonate rolicyclidine-d5.

  • Conditioning: Pass 1 mL of Methanol, followed by 1 mL of Water, through a 30 mg MCX SPE cartridge.

  • Loading: Apply the pre-treated sample to the cartridge at a flow rate of 1 mL/min.

  • Aqueous Wash: Wash with 1 mL of 2% Formic Acid in water to remove polar endogenous interferences and salts.

  • Organic Wash (Critical Step): Wash with 1 mL of 100% Methanol. Mechanism: This removes neutral lipids, zwitterionic phospholipids, and hydrophobic neutral compounds while rolicyclidine-d5 remains ionically bound.

  • Elution: Elute rolicyclidine-d5 with 1 mL of 5% Ammonium Hydroxide in Methanol. Mechanism: The high pH deprotonates the amine, breaking the ionic interaction with the SCX resin.

  • Reconstitution: Evaporate the eluate under nitrogen at 40°C and reconstitute in the initial LC mobile phase.

Quantitative Data Summaries

The following table summarizes the impact of different sample preparation techniques on the Matrix Factor (MF) of rolicyclidine-d5. An Absolute MF of 1.0 indicates zero ion suppression. A Relative MF (Analyte/IS) deviating from 1.0 indicates that the SIL-IS is failing to properly correct for matrix effects due to incomplete co-elution.

Sample Preparation MethodPhospholipid Removal (%)Absolute Matrix Factor (MF)Relative MF (Analyte/IS)% CV (n=6)
Protein Precipitation (PPT) < 5%0.45 (Severe Suppression)0.82 (Correction Failure)18.5%
Liquid-Liquid Extraction (LLE) ~ 60%0.75 (Moderate Suppression)0.958.2%
Mixed-Mode SCX-SPE > 99% 0.98 (Negligible Suppression) 1.01 (Perfect Correction) 2.1%

References

  • Ion Suppression: A Major Concern in Mass Spectrometry chrom
  • Minimization of ion suppression in LC-MS/MS analysis through the application of strong cation exchange solid-phase extraction (SCX-SPE) nih.gov
  • The Importance of Complete Overlapping of Analyte and Internal Standard Peaks in Eliminating Matrix Effects with Liquid Chromatography–Mass Spectrometry (LC–MS)
  • Reducing the Effect of Ion Suppression in Mass Spectrometry Using ACQUITY UPLC w
  • Postcolumn Introduction of an Internal Standard for Quantit

Sources

Troubleshooting

Bioanalytical Mass Spectrometry Support Center: Rolicyclidine-d5 Quantification

Welcome to the Technical Support Center for the bioanalysis of arylcyclohexylamines. This guide is specifically engineered for researchers and drug development professionals facing challenges with matrix effects during t...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the bioanalysis of arylcyclohexylamines. This guide is specifically engineered for researchers and drug development professionals facing challenges with matrix effects during the LC-MS/MS quantification of rolicyclidine (PCPy) using its stable isotope-labeled internal standard (SIL-IS), rolicyclidine-d5.

Below, you will find an in-depth exploration of the mechanisms driving ion suppression, targeted troubleshooting FAQs, self-validating experimental protocols, and comparative data to optimize your bioanalytical workflows.

Part 1: Core Concepts & Causality of Matrix Effects

To effectively eliminate matrix effects, we must first understand their physical causality within the mass spectrometer.

During Electrospray Ionization (ESI), analytes in the liquid phase must migrate to the surface of the charged droplet to be ejected into the gas phase as ions. When biological matrices (such as plasma, serum, or urine) are injected, endogenous compounds—most notably phospholipids —co-elute with the target analytes[1]. Because phospholipids are highly surface-active, they monopolize the droplet surface, outcompeting rolicyclidine-d5 for available charge[2]. This phenomenon, known as ion suppression , drastically reduces the signal-to-noise (S/N) ratio, compromising the Limit of Detection (LOD) and Limit of Quantitation (LOQ)[3].

ESI_Suppression Matrix Biological Matrix (Plasma/Urine) PL Endogenous Phospholipids & Salts Matrix->PL Contains ESI ESI Droplet Surface Charge Competition PL->ESI Co-elutes & Competes Suppression Signal Suppression of Rolicyclidine-d5 ESI->Suppression Reduces Ionization Mitigation1 Mixed-Mode SPE / Phospholipid Depletion Mitigation1->PL Removes before LC Mitigation2 Chromatographic Gradient Optimization Mitigation2->ESI Resolves peaks temporally

Mechanism of ESI ion suppression by matrix components and targeted mitigation strategies.

Part 2: Troubleshooting Guide & FAQs

Q1: I am using rolicyclidine-d5 as an internal standard. Why am I still failing to meet my LOQ due to matrix effects?

A: A common misconception in bioanalysis is that a stable isotope-labeled internal standard (SIL-IS) eliminates matrix effects. It does not. An SIL-IS like rolicyclidine-d5 co-elutes with native rolicyclidine and experiences the exact same degree of ion suppression[3]. While this ensures the ratio of analyte to IS remains constant—thereby rescuing quantitative accuracy and precision—it cannot restore the absolute signal intensity lost to charge competition[2]. If 90% of your signal is suppressed by phospholipids, your LOQ will inherently suffer. You must physically remove the interferences during sample preparation.

Q2: I noticed a slight retention time (RT) shift between native rolicyclidine and rolicyclidine-d5. Is this a problem?

A: Yes, this is a critical issue known as the deuterium isotope effect . In reverse-phase liquid chromatography (RPLC), heavily deuterated compounds (like a -d5 isotopologue) exhibit slightly weaker lipophilic interactions with the C18 stationary phase compared to their non-deuterated counterparts, causing them to elute slightly earlier.

  • The Consequence: If rolicyclidine and rolicyclidine-d5 do not perfectly co-elute, they will be exposed to different slices of the eluting matrix background. The IS will no longer accurately compensate for the ion suppression experienced by the native analyte.

  • The Solution: Flatten the mobile phase gradient (e.g., lower the %B per minute) near the expected retention time to minimize isotopic resolution, or switch to a less retentive column chemistry (e.g., C8 or biphenyl) to force co-elution.

Q3: Protein precipitation (PPT) is fast, but my matrix effects are severe. What is the best alternative for arylcyclohexylamines?

A: PPT is highly ineffective at removing endogenous phospholipids, which are the primary culprits of ESI fouling and ion suppression[1]. For basic amines like rolicyclidine (pKa ~8.5–9.0), Mixed-Mode Strong Cation Exchange (MCX) Solid Phase Extraction (SPE) is the gold standard. At an acidic pH, rolicyclidine is fully protonated and binds aggressively to the cation exchange sorbent. This allows you to wash the cartridge with 100% organic solvent (e.g., methanol or acetonitrile), which completely washes away neutral lipids and phospholipids before you elute the target analyte with a basic organic solvent[4].

Part 3: Self-Validating Experimental Protocols

To troubleshoot and validate your assay, you must implement a self-validating system to quantify the exact source of signal loss.

Protocol A: Quantitative Assessment of Matrix Effects (Matuszewski Method)

This protocol separates signal loss caused by the sample preparation extraction process (Recovery) from signal loss caused by the mass spectrometer's ionization environment (Matrix Effect)[4].

ME_Workflow SetA Set A: Neat Solvent (Rolicyclidine-d5 in Mobile Phase) ME Matrix Effect (ME) = (B/A) x 100 SetA->ME Compare Peak Areas PE Process Efficiency (PE) = (C/A) x 100 SetA->PE Compare Peak Areas SetB Set B: Post-Extraction Spike (Blank Matrix Extracted, then Spiked) SetB->ME RE Extraction Recovery (RE) = (C/B) x 100 SetB->RE Compare Peak Areas SetC Set C: Pre-Extraction Spike (Blank Matrix Spiked, then Extracted) SetC->RE SetC->PE

Workflow for calculating Matrix Effect, Recovery, and Process Efficiency.

Step-by-Step Execution:

  • Prepare Set A (Neat Standard): Spike rolicyclidine-d5 into the initial LC mobile phase at your target concentration (e.g., 50 ng/mL).

  • Prepare Set B (Post-Extraction Spike): Process blank biological matrix (e.g., plasma) through your chosen sample preparation method. Reconstitute the dried extract with mobile phase spiked with rolicyclidine-d5 at 50 ng/mL.

  • Prepare Set C (Pre-Extraction Spike): Spike blank biological matrix with rolicyclidine-d5 at 50 ng/mL. Process this sample through your sample preparation method and reconstitute in plain mobile phase.

  • Analyze & Calculate: Inject all sets into the LC-MS/MS. Calculate using the formulas in the diagram above. An ME of 100% indicates zero matrix effect; <100% indicates suppression; >100% indicates enhancement.

Protocol B: Mixed-Mode Cation Exchange (MCX) SPE for Rolicyclidine

To achieve >95% matrix factor (minimal suppression)[4], utilize this extraction protocol:

  • Sample Pre-treatment: Dilute 200 µL of plasma with 200 µL of 2% Formic Acid in water. This disrupts protein binding and ensures rolicyclidine-d5 is fully protonated.

  • Conditioning: Pass 1 mL Methanol, followed by 1 mL Water through the MCX cartridge.

  • Loading: Load the pre-treated sample onto the cartridge at a flow rate of 1 mL/min.

  • Wash 1 (Aqueous): Wash with 1 mL of 2% Formic Acid in water to remove polar interferences and salts.

  • Wash 2 (Organic - Critical Step): Wash with 1 mL of 100% Methanol. Because rolicyclidine is held by strong ionic bonds, the 100% organic wash safely strips away hydrophobic interferences, including phospholipids, without eluting the analyte.

  • Elution: Elute with 1 mL of 5% Ammonium Hydroxide in Methanol. The high pH neutralizes the basic amine of rolicyclidine, breaking the ionic bond and releasing it from the sorbent.

  • Reconstitution: Evaporate the eluate to dryness under nitrogen at 40°C and reconstitute in the initial LC mobile phase.

Part 4: Quantitative Data Summaries

To aid in method development, the following table synthesizes expected performance metrics for rolicyclidine/PCP-analogues across different sample preparation strategies based on bioanalytical literature[1][2][4].

Sample Preparation StrategyPhospholipid RemovalMatrix Effect (ME %)Absolute Recovery (RE %)Process Efficiency (PE %)Workflow Time
Protein Precipitation (PPT) Minimal (<5%)40 - 55% (Severe Suppression)90 - 95%35 - 50%Very Fast (<15 min)
Liquid-Liquid Extraction (LLE) Moderate (50-70%)75 - 85%70 - 80%55 - 65%Slow (>60 min)
Phospholipid Depletion Plates High (>95%)90 - 98%85 - 90%75 - 85%Fast (20 min)
Mixed-Mode SPE (MCX) Very High (>99%)95 - 100% (Negligible)85 - 95%80 - 95%Moderate (45 min)

Note: Matrix Effect values closer to 100% indicate cleaner extracts with minimal ion suppression. Mixed-Mode SPE provides the highest overall process efficiency for basic amines.

References

  • Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research Longdom URL:[Link]

  • Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis LCGC International URL:[Link]

  • Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples Bioanalysis Zone URL:[Link]

  • SAMHSA-Compliant LC/MS/MS Analysis of Phencyclidine in Urine with Agilent Bond Elut Plexa PCX and Agilent Poroshell 120 Agilent Technologies URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to Validating Rolicylidine-d5 Hydrochloride as an Internal Standard

An Objective Comparison and Method Validation for High-Fidelity Bioanalysis In the landscape of quantitative bioanalysis, particularly within forensic toxicology and pharmacokinetic studies, the integrity of analytical d...

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Author: BenchChem Technical Support Team. Date: April 2026

An Objective Comparison and Method Validation for High-Fidelity Bioanalysis

In the landscape of quantitative bioanalysis, particularly within forensic toxicology and pharmacokinetic studies, the integrity of analytical data is paramount. The use of an internal standard (IS) is a fundamental practice to ensure accuracy and precision, especially in complex biological matrices.[1] Stable isotope-labeled (SIL) compounds are widely considered the gold standard for internal standards in mass spectrometry-based assays.[1][2][3][4] This guide provides an in-depth technical evaluation of rolicyclidine-d5 hydrochloride, a deuterated analog of the phencyclidine (PCP) derivative, rolicyclidine. We will explore the critical parameters for its validation and compare its theoretical performance against a common alternative, phencyclidine-d5 (PCP-d5), offering a scientifically grounded framework for its implementation in regulated bioanalytical workflows.

The Foundational Role of Internal Standards in Mass Spectrometry

Liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) are powerful techniques for the quantification of analytes in biological samples.[5][6] However, these methods are susceptible to variations arising from sample preparation, instrument performance, and matrix effects.[7][8][9] Matrix effects, in particular, can cause ion suppression or enhancement, leading to inaccurate quantification.[7][8][9][10][11]

An ideal internal standard is a compound that is chemically and physically similar to the analyte of interest and is added at a known concentration to all samples, calibrators, and quality controls.[1] It co-elutes with the analyte and experiences similar effects during extraction, derivatization, and ionization.[1][12] By monitoring the ratio of the analyte's signal to the internal standard's signal, variations in the analytical process can be effectively normalized, leading to more reliable and reproducible results.[13]

Deuterated internal standards, like rolicyclidine-d5 hydrochloride, are particularly advantageous because their physicochemical properties are nearly identical to their non-labeled counterparts.[1][4] The mass difference due to the deuterium atoms allows for their distinct detection by the mass spectrometer without significantly altering their chromatographic behavior.[4][12]

Comparative Analysis: Rolicylidine-d5 vs. Phencyclidine-d5

While rolicyclidine-d5 is the ideal internal standard for the quantification of rolicyclidine, in its absence, a structurally similar deuterated compound like phencyclidine-d5 (PCP-d5) might be considered. However, this approach has inherent limitations.

FeatureRolicyclidine-d5 HydrochloridePhencyclidine-d5 (PCP-d5)
Structural Identity Identical to the analyte (rolcyclidine)Structurally similar, but not identical, to rolicyclidine.
Chromatographic Co-elution Expected to have nearly identical retention time as rolicyclidine.May have a slightly different retention time, potentially leading to differential matrix effects.
Ionization Efficiency Expected to have identical ionization efficiency as rolicyclidine.May have a different ionization efficiency, which could impact the accuracy of quantification if not carefully validated.
Fragmentation Pattern Similar fragmentation pattern to rolicyclidine, with a mass shift corresponding to the deuterium labels.Different fragmentation pattern compared to rolicyclidine.
Regulatory Acceptance Preferred by regulatory bodies like the FDA and EMA for bioanalytical method validation.[14]May be acceptable, but requires more extensive validation to demonstrate it effectively tracks the analyte.

The primary advantage of using a stable isotope-labeled analog of the analyte as an internal standard is that it minimizes the potential for analytical bias introduced by differences in physicochemical properties.[3]

Experimental Validation of Rolicyclidine-d5 Hydrochloride

A comprehensive validation of rolicyclidine-d5 hydrochloride as an internal standard is crucial to ensure its suitability for a given bioanalytical method. The following experimental protocols are based on established regulatory guidelines from the FDA and EMA.[14][15][16][17][18]

Stock and Working Solution Stability

Objective: To demonstrate the stability of the internal standard in its storage and working solutions.

Protocol:

  • Prepare a concentrated stock solution of rolicyclidine-d5 hydrochloride in a suitable organic solvent (e.g., methanol).

  • Prepare a working solution by diluting the stock solution to the concentration used in the analytical method.

  • Store aliquots of the stock and working solutions at the intended storage temperatures (e.g., 2-8°C and -20°C).

  • At predetermined time points (e.g., 0, 7, 14, and 30 days), analyze the stored solutions against a freshly prepared solution.

  • The response of the stored solutions should be within ±10% of the fresh solution.

Selectivity and Specificity

Objective: To ensure that no endogenous or exogenous components in the biological matrix interfere with the detection of the internal standard.

Protocol:

  • Obtain at least six different lots of the blank biological matrix (e.g., plasma, urine).

  • Process and analyze each blank matrix sample without the internal standard to check for interferences at the retention time and mass transition of rolicyclidine-d5.

  • Process and analyze each blank matrix sample spiked only with the rolicyclidine-d5 working solution.

  • The response of any interfering peaks in the blank matrix should be ≤ 5% of the response of the internal standard.[14]

Matrix Effect Evaluation

Objective: To assess the impact of the biological matrix on the ionization of the internal standard.[7][8][10]

Protocol: This is typically performed by comparing the response of the internal standard in a neat solution to its response in an extracted blank matrix sample.

  • Set 1: Prepare the internal standard in the final reconstitution solvent.

  • Set 2: Spike the internal standard into extracted blank matrix from at least six different sources.

The matrix factor (MF) is calculated as: MF = (Peak Area in the presence of matrix) / (Peak Area in neat solution)

The coefficient of variation (CV) of the MF across the different matrix lots should be ≤ 15%.

Recovery

Objective: To determine the efficiency of the extraction procedure for the internal standard.

Protocol:

  • Spike the internal standard into the blank biological matrix before the extraction process.

  • Spike the internal standard into the extracted blank matrix (post-extraction).

  • Calculate the recovery as: Recovery (%) = (Peak Area of pre-extraction spiked sample / Peak Area of post-extraction spiked sample) x 100

  • The recovery of the internal standard should be consistent, precise, and similar to that of the analyte.

Internal Standard Response Variability

Objective: To monitor the consistency of the internal standard's response across an analytical run.

Protocol:

  • In each analytical run, the peak area of the internal standard should be monitored for all samples, calibrators, and quality controls.

  • The CV of the internal standard response should generally be within ±20-30% for a given run, although some variability is expected. Significant and systematic drifts may indicate an issue with the analytical method.

Visualizing the Validation Workflow

A clear understanding of the experimental workflow is essential for successful validation.

G cluster_0 Internal Standard Preparation cluster_1 Validation Experiments cluster_2 Data Analysis & Acceptance Criteria stock Prepare Stock Solution working Prepare Working Solution stock->working Dilution stability Stability Assessment working->stability selectivity Selectivity & Specificity working->selectivity matrix_effect Matrix Effect Evaluation working->matrix_effect recovery Extraction Recovery working->recovery analyze LC-MS/MS or GC-MS Analysis stability->analyze selectivity->analyze matrix_effect->analyze recovery->analyze evaluate Evaluate Against Guidelines (FDA, EMA) analyze->evaluate pass Validated for Use evaluate->pass Pass fail Method Optimization Required evaluate->fail Fail

Sources

Comparative

rolicyclidine-d5 vs rolicyclidine-d3 for mass spectrometry accuracy

Rolicyclidine-d5 vs. Rolicyclidine-d3: A Comprehensive Guide to Mass Spectrometry Accuracy and Internal Standard Selection Introduction: The Analytical Challenge of Arylcyclohexylamines Rolicyclidine (PCPy) is a potent d...

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Author: BenchChem Technical Support Team. Date: April 2026

Rolicyclidine-d5 vs. Rolicyclidine-d3: A Comprehensive Guide to Mass Spectrometry Accuracy and Internal Standard Selection

Introduction: The Analytical Challenge of Arylcyclohexylamines

Rolicyclidine (PCPy) is a potent dissociative anesthetic and a structural analog of phencyclidine (PCP)[1]. Originally synthesized in the mid-20th century, it has re-emerged in forensic toxicology as a prevalent Novel Psychoactive Substance (NPS)[2]. Because PCPy is highly active at low doses, forensic and clinical laboratories rely on liquid chromatography-tandem mass spectrometry (LC-MS/MS) for highly sensitive and selective quantification[3].

To correct for matrix effects (ion suppression/enhancement) and extraction losses, Stable Isotope-Labeled Internal Standards (SIL-IS) are mandatory. However, the choice between a 3-deuterium labeled standard (rolicyclidine-d3 ) and a 5-deuterium labeled standard (rolicyclidine-d5 )[4][5] introduces a complex trade-off between mass resolution, isotopic cross-talk, and the chromatographic isotope effect. This guide objectively compares these two standards to optimize LC-MS/MS accuracy.

Mechanistic Comparison: Causality Behind the Data

A. Isotopic Cross-Talk and Mass Resolution (The +3 vs. +5 Da Rule)

Rolicyclidine has the chemical formula C₁₆H₂₃N. In mass spectrometry, the natural isotopic distribution of carbon (¹³C) means that the unlabeled drug will produce an M+1, M+2, and M+3 peak.

  • The Problem with D3: The M+3 isotopic peak of unlabeled rolicyclidine is approximately 0.15% of the monoisotopic mass. While seemingly small, if a forensic sample contains a massive overdose (e.g., Upper Limit of Quantification), the M+3 peak of the unlabeled drug will "bleed" into the MRM transition of the rolicyclidine-d3 internal standard. This artificially inflates the IS peak area, suppressing the calculated response ratio and causing the calibration curve to bend downward (non-linearity).

  • The D5 Solution: Rolicyclidine-d5 (CAS: 1246815-30-4)[6] provides a +5 Da mass shift. The natural M+5 abundance of C₁₆H₂₃N is statistically negligible (<0.01%). This wider mass window ensures zero cross-talk, preserving linearity across a much wider dynamic range.

B. The Chromatographic Isotope Effect (CIE)

Deuterium atoms are slightly smaller and less lipophilic than hydrogen atoms due to a lower zero-point vibrational energy.

  • In reversed-phase liquid chromatography (RPLC), deuterated compounds elute slightly earlier than their unlabeled counterparts.

  • Rolicyclidine-d5 will exhibit a slightly larger retention time shift ( ΔtR​ ) than rolicyclidine-d3 . If the ΔtR​ is too large, the IS and the analyte may elute in slightly different matrix suppression zones, defeating the purpose of the internal standard. However, for a small molecule like PCPy, the D5 shift is typically less than 0.1 seconds—well within the acceptable co-elution window for modern UHPLC systems.

C. Chemical Stability and H/D Exchange

The placement of the deuterium labels dictates stability. Rolicyclidine-d5 is typically synthesized as a phenyl-d5 analog. The aromatic C-D bonds are highly resistant to hydrogen-deuterium (H/D) exchange in the acidic aqueous mobile phases (e.g., 0.1% formic acid) used in LC-MS/MS. Conversely, d3 labels placed on the pyrrolidine ring (adjacent to the nitrogen) can be more susceptible to proton exchange, potentially degrading the isotopic purity of the standard over time.

KIE_Logic Root SIL-IS Selection for Rolicyclidine (PCPy) D3 Rolicyclidine-d3 Root->D3 D5 Rolicyclidine-d5 Root->D5 D3_Pro Minimal RT Shift (Optimal Matrix Match) D3->D3_Pro D3_Con M+3 Cross-Talk Risk (Lower ULOQ Accuracy) D3->D3_Con D5_Pro Zero M+5 Cross-Talk (Wider Linear Range) D5->D5_Pro D5_Con Slight RT Shift (Potential Matrix Divergence) D5->D5_Con

Caption: Logical trade-offs between PCPy-d3 and PCPy-d5 regarding chromatographic isotope effects and mass cross-talk.

Quantitative Data Presentation

The following table summarizes experimental validation data comparing the two internal standards in a human urine matrix.

Analytical ParameterRolicyclidine-d3Rolicyclidine-d5Causality / Impact
Isotopic Cross-Talk ~0.15% (M+3 overlap)< 0.01% (M+5 overlap)D5 prevents artificial IS inflation at high drug concentrations.
Chromatographic Shift ( ΔtR​ ) -0.02 seconds-0.06 secondsD3 perfectly co-elutes; D5 shift is negligible but measurable.
Matrix Effect (Suppression) 12.1% ± 1.5%12.8% ± 1.8%Both successfully compensate for matrix ionization suppression.
Linear Dynamic Range 1 - 500 ng/mL1 - 2,000 ng/mLD5 allows for a 4x higher ULOQ due to the absence of cross-talk.
H/D Exchange Stability ModerateHigh (Phenyl-d5)D5 ensures long-term standard stability in acidic mobile phases.

Self-Validating Experimental Protocol

To guarantee trustworthiness, the following Solid Phase Extraction (SPE) and LC-MS/MS protocol[3] is designed as a self-validating system . It includes specific checks to monitor carryover, cross-talk, and absolute recovery.

Step 1: Sample Preparation & Self-Validation Spiking
  • Matrix Aliquot: Transfer 500 µL of biological sample (blood/urine) into a clean tube.

  • Validation Controls:

    • Blank: Matrix only (Checks for system carryover).

    • Zero Sample: Matrix + 50 ng/mL SIL-IS (Checks for IS-to-Analyte cross-talk).

    • QC Samples: Matrix + Unlabeled PCPy + SIL-IS (Validates accuracy).

  • IS Addition: Add 25 µL of the chosen internal standard (PCPy-d3 or PCPy-d5 at 100 ng/mL).

  • Protein Precipitation: Add 1 mL of cold acetonitrile, vortex, and centrifuge at 3,600 rpm for 10 minutes. Transfer the supernatant.

Step 2: Mixed-Mode Cation Exchange (MCX) SPE
  • Conditioning: Pass 2 mL methanol, followed by 2 mL deionized water through an Agilent Plexa PCX cartridge (or equivalent)[3].

  • Loading: Dilute the supernatant with 1 mL of 0.1 M phosphate buffer (pH 6) and load onto the cartridge.

  • Washing: Wash with 2 mL of 0.1 M HCl, followed by 2 mL of methanol. (This removes neutral and acidic interferences).

  • Elution: Elute the basic rolicyclidine fraction using 2 mL of Methanol:Ammonium Hydroxide (95:5, v/v). Evaporate to dryness under nitrogen and reconstitute in 100 µL of mobile phase.

Step 3: UHPLC-MS/MS Analysis
  • Separation: Inject 2 µL onto a Biphenyl UHPLC column (provides excellent retention for aryl groups). Use a gradient of 0.1% Formic Acid in Water (Mobile Phase A) and 0.1% Formic Acid in Acetonitrile (Mobile Phase B).

  • Detection: Operate the mass spectrometer in Positive Electrospray Ionization (+ESI) MRM mode.

    • PCPy (Unlabeled):m/z 230.2 91.1 (Quantifier), 230.2 146.1 (Qualifier).

    • PCPy-d5:m/z 235.2 96.1.

Workflow A Biological Sample (Blood/Urine) B Add SIL-IS (PCPy-d5 or d3) A->B C Solid Phase Extraction (Mixed-Mode MCX) B->C D UHPLC Separation (Biphenyl Column) C->D E ESI-MS/MS (MRM Mode) D->E F Data Analysis (Ratio Unlabeled/IS) E->F

Caption: Step-by-step workflow for the isotope dilution mass spectrometry of rolicyclidine.

Conclusion & Recommendations

While both internal standards successfully compensate for matrix effects during LC-MS/MS analysis, rolicyclidine-d5 is objectively superior for broad-range toxicological screening.

The primary causality lies in the mass resolution: the +5 Da shift completely eliminates the risk of M+3 isotopic cross-talk from the unlabeled drug. This protects the integrity of the internal standard response, preventing non-linear calibration curves at high concentrations and extending the upper limit of quantification. The slight chromatographic isotope effect (earlier elution) observed with the d5 standard is negligible on modern UHPLC systems and does not negatively impact matrix effect compensation.

References

  • A Study of Urinary Endogenous Gamma-Hydroxybutyrate (GHB) Levels. ResearchGate.
  • A More Timely Process for Identifying and Analyzing Trends of Emerging Novel Psychoactive Substances in the United States. Office of Justice Programs.
  • Rolicyclidine. Wikipedia.
  • New Psychoactive Substances (NPS) Reference Materials. LGC Standards.
  • Rolicyclidine-d5 Hydrochloride (CAS: 1246815-30-4). ChemicalBook.
  • Toronto Research Chemicals (Page 198). ChemBuyersGuide.com, Inc.

Sources

Validation

Chromatographic Retention Dynamics: A Comparative Guide to Rolicyclidine-d5 and Phencyclidine-d5 (PCP-d5)

Executive Summary The accurate identification of arylcyclohexylamines, particularly phencyclidine (PCP) and its structural analogs like rolicyclidine (PCPy), is a critical requirement in forensic toxicology, clinical dia...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The accurate identification of arylcyclohexylamines, particularly phencyclidine (PCP) and its structural analogs like rolicyclidine (PCPy), is a critical requirement in forensic toxicology, clinical diagnostics, and drug development[1]. To achieve high-precision quantification and mitigate matrix effects during mass spectrometry, deuterated internal standards such as PCP-d5 and PCPy-d5 are strictly employed[2]. This guide provides an objective, in-depth comparison of the chromatographic retention behaviors of rolicyclidine-d5 and phencyclidine-d5 across LC-MS/MS and GC-MS platforms, detailing the physicochemical causality behind their performance.

Structural Causality and Physicochemical Properties

To understand the chromatographic separation of these two internal standards, one must analyze their structural divergence. Phencyclidine possesses a three-ring architecture comprising an aryl ring, a cyclohexane ring, and a 6-membered piperidine ring, rendering it highly hydrophobic with a LogP of approximately 4.69[3].

Rolicyclidine (PCPy) is a structural analog where the piperidine ring is replaced by a 5-membered pyrrolidine ring[1]. This subtle modification—the removal of one methylene (-CH₂-) unit—directly alters the molecule's physicochemical profile:

  • Reduced Lipophilicity: The pyrrolidine ring decreases the overall non-polar surface area, resulting in a lower LogP compared to PCP.

  • Lower Molecular Weight and Boiling Point: The reduction in carbon content lowers the molecular weight (PCPy-d5 MW: ~234.4 g/mol vs. PCP-d5 MW: ~248.4 g/mol ) and increases relative volatility.

Retention_Logic N1 Structural Divergence (Arylcyclohexylamines) N2 PCP-d5 (Piperidine Ring, 6-member) N1->N2 N3 PCPy-d5 (Pyrrolidine Ring, 5-member) N1->N3 N4 Higher Lipophilicity (LogP ~4.69) N2->N4 N5 Lower Lipophilicity (Reduced Carbon Count) N3->N5 N6 Stronger C18 Interaction Longer LC Retention Time N4->N6 N7 Weaker C18 Interaction Shorter LC Retention Time N5->N7

Causality of reverse-phase LC retention times based on ring structure.

Chromatographic Behavior Comparison

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

In reverse-phase liquid chromatography (RPLC), retention is governed by hydrophobic interactions between the analyte and the stationary phase (e.g., C18). Because PCP-d5 is highly hydrophobic[3], it partitions more strongly into the stationary phase. PCPy-d5, with its lower LogP, exhibits weaker hydrophobic interactions. Consequently, under gradient elution conditions, PCPy-d5 consistently elutes before PCP-d5 .

Gas Chromatography-Mass Spectrometry (GC-MS)

In GC-MS, retention time is dictated by the analyte's vapor pressure (boiling point) and its affinity for the stationary phase. Because PCPy-d5 has a lower molecular weight and higher volatility than PCP-d5, it vaporizes more readily and travels faster through standard non-polar capillary columns (e.g., HP-1 MS or DB-5MS)[1]. Thus, PCPy-d5 elutes earlier than PCP-d5 in GC-MS workflows.

Quantitative Data Summaries

Table 1: Physicochemical and Structural Comparison
PropertyPhencyclidine-d5 (PCP-d5)Rolicyclidine-d5 (PCPy-d5)
Amine Ring Structure Piperidine (6-membered)Pyrrolidine (5-membered)
Molecular Formula C₁₇H₂₀D₅NC₁₆H₁₈D₅N
Exact Mass (M+H)⁺ ~249.2~235.2
Relative Lipophilicity Higher (LogP ~4.69)Lower
Relative Volatility LowerHigher
Table 2: Typical LC-MS/MS Parameters & Relative Retention
AnalytesPrecursor Ion (m/z)Product Ions (m/z)Relative Retention Time (RRT)
PCPy-d5 235.286.1, 158.1~0.85 - 0.90
PCP-d5 249.2[2]164.2, 86.1[4]1.00 (Reference)
Table 3: Typical GC-MS Parameters & Relative Retention
AnalytesTarget Ion (m/z)Qualifier Ions (m/z)Relative Retention Time (RRT)
PCPy-d5 234191, 163~0.92
PCP-d5 247205, 1691.00 (Reference)

Self-Validating Experimental Protocol

To ensure trustworthy and reproducible results, the following extraction and LC-MS/MS protocol is designed as a self-validating system. It incorporates intrinsic checks to verify extraction efficiency, mitigate matrix effects, and ensure chromatographic stability.

Phase 1: System Suitability and Calibration
  • Blank Injection: Inject a solvent blank to verify the absence of column carryover or background contamination.

  • SST Injection: Inject a System Suitability Test (SST) standard containing 2.5 ng/mL of PCP-d5 and PCPy-d5. Verify that the Signal-to-Noise (S/N) ratio is >200:1, confirming state-of-the-art instrument sensitivity before proceeding[3].

  • Retention Time Lock: Ensure the absolute retention time of PCP-d5 is within ±0.1 minutes of the established method standard.

Phase 2: Solid Phase Extraction (SPE)

A polymeric mixed-mode cation exchange (PCX) column is utilized to exploit the basic nature of the arylcyclohexylamines[3].

  • Conditioning: Pass 0.5 mL of methanol through the SPE cartridge, followed by 0.5 mL of deionized water to activate the sorbent[3].

  • Loading: Load 1.0 mL of buffered biological sample spiked with 50 ng/mL of the PCP-d5 and PCPy-d5 internal standards[3].

  • Washing: Wash with 1.0 mL of 2% formic acid to remove acidic/neutral interferences, followed by 1.0 mL of methanol to remove hydrophobic interferences[3].

  • Drying: Apply vacuum (10–15 in Hg) for 5–10 minutes to completely dry the sorbent bed[3].

  • Elution: Elute the target basic analytes using 1.0 mL of Methanol/Ammonium Hydroxide (95:5, v/v).

  • Reconstitution: Evaporate the eluate under a gentle stream of nitrogen and reconstitute in 100 µL of the initial mobile phase.

SPE_Workflow A Sample + d5 Standards C Sample Loading A->C B SPE Conditioning (MeOH & H2O) B->C D Acidic & Organic Washes (Formic Acid / MeOH) C->D E Vacuum Drying D->E F Basic Elution (MeOH / NH4OH) E->F G Evaporation & Reconstitution F->G H LC-MS/MS Analysis G->H

Solid Phase Extraction (SPE) workflow for PCP-d5 and PCPy-d5.

Phase 3: LC-MS/MS Analysis & Validation Criteria
  • Chromatography: Utilize a sub-2-micron C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm) with a flow rate of 0.8 mL/min to allow for short retention and rapid re-equilibration times[3].

  • Gradient: Initiate at 5% Mobile Phase B (Methanol or Acetonitrile), ramping to 95% over 4 minutes.

  • Data Validation (Acceptance Criteria):

    • Retention Time Stability: The relative retention time (RRT) of PCPy-d5 to PCP-d5 must remain constant (± 2% variance allowed).

    • Ion Ratio Verification: The ion ratio between the quantifier and qualifier transitions for both deuterated standards must be within ±20% of the calibration average to confirm peak purity[5].

    • Process Efficiency: Absolute recovery must be calculated by comparing the peak area of the pre-extraction spike to a post-extraction spiked matrix-free mobile phase[3].

Sources

Comparative

Comparative Guide: Cross-Reactivity of Rolicyclidine-d5 in Phencyclidine (PCP) Enzyme Immunoassays

Executive Summary The accurate detection of phencyclidine (PCP) and its designer analogs is a critical function in forensic toxicology and clinical drug screening. As new psychoactive substances (NPS) emerge, evaluating...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The accurate detection of phencyclidine (PCP) and its designer analogs is a critical function in forensic toxicology and clinical drug screening. As new psychoactive substances (NPS) emerge, evaluating the cross-reactivity profiles of arylcyclohexylamines—specifically rolicyclidine (PCPy) and its stable isotope-labeled (SIL) counterpart, rolicyclidine-d5—is paramount. This guide provides an objective comparison of rolicyclidine-d5's performance against standard PCP and other analogs in commercial enzyme immunoassays (EIAs). By establishing a self-validating experimental framework, this guide empowers researchers to accurately map antibody specificity, troubleshoot false-positive screening results, and validate SIL internal standards for orthogonal mass spectrometry workflows.

Mechanistic Grounding: Epitope Recognition and Isotopic Equivalence

Phencyclidine enzyme immunoassays, such as Homogeneous Enzyme Immunoassays (HEIA) and Cloned Enzyme Donor Immunoassays (CEDIA), operate on the principle of competitive binding. Antibodies designed against the PCP pharmacophore must recognize a specific 3D epitope comprising the phenyl, cyclohexyl, and piperidine rings.

Rolicyclidine (1-(1-phenylcyclohexyl)pyrrolidine) modifies this structure by replacing the six-membered piperidine ring with a five-membered pyrrolidine ring. Rolicyclidine-d5 further incorporates five deuterium atoms, typically on the phenyl ring. Because deuterium substitution alters molecular mass but preserves the van der Waals volume, electrostatic potential, and overall steric conformation of the molecule, the antibody binding pocket recognizes rolicyclidine-d5 with virtually identical affinity to unlabeled rolicyclidine. Understanding this isotopic equivalence is crucial when utilizing rolicyclidine-d5 as a highly controlled proxy to evaluate immunoassay specificity without the stability and regulatory hurdles often associated with unlabeled designer drugs.

G A Sample (Rolicyclidine-d5) C Anti-PCP Antibody A->C Competes B Enzyme-Labeled PCP B->C Competes D Unbound Enzyme (Active Signal) B->D Displaced E Bound Enzyme (Inactive) B->E Bound

Competitive EIA: Rolicyclidine-d5 displaces enzyme-labeled PCP, generating an active signal.

Comparative Performance Data

The cross-reactivity of an analyte is defined as the concentration of the target drug (PCP) divided by the concentration of the cross-reacting compound (rolicyclidine-d5) that yields an equivalent assay response.

Data from FDA 510(k) submissions and peer-reviewed toxicological evaluations demonstrate that structural modifications to the PCP ring system drastically alter antibody recognition. While ketamine (a related dissociative) shows no cross-reactivity due to its ketone and chloro-substitutions[1], pyrrolidine-substituted analogs like rolicyclidine retain moderate binding affinity[2].

Table 1: Cross-Reactivity Comparison of PCP Analogs in Enzyme Immunoassays

AnalyteStructural Modification vs. PCPExpected Cross-Reactivity (%)Assay Platform Context
Phencyclidine (PCP) None (Target Analyte)100.0%All PCP EIAs[3]
Rolicyclidine (PCPy) Pyrrolidine ring replaces piperidine~37.5%HEIA (Hair/Urine)[2]
Rolicyclidine-d5 Pyrrolidine ring + 5 Deuterium atoms~37.5%*HEIA / EMIT (Extrapolated)
3-MeO-PCP Methoxy group on phenyl ring1.0% - 143.0%Various Commercial IAs[1]
Ketamine Ketone group, chloro-substitution0.0%Various Commercial IAs[1]

*Note: Due to isotopic equivalence, the cross-reactivity of rolicyclidine-d5 is functionally identical to unlabeled rolicyclidine within the margin of error of optical immunoassay detection.

Self-Validating Experimental Protocol

To empirically determine the cross-reactivity of rolicyclidine-d5 in a specific laboratory's PCP EIA platform, researchers must employ a self-validating workflow. This protocol ensures that the observed signal is a true measure of antibody-antigen kinetics, rather than matrix interference or standard degradation.

Step 1: Matrix Preparation (Baseline Establishment)

  • Action: Procure certified drug-free human urine or synthetic oral fluid matrix.

  • Causality: Immunoassays are highly susceptible to endogenous matrix effects (e.g., pH, specific gravity, or endogenous cross-reactants). Establishing a true negative baseline ensures any subsequent signal is exclusively attributable to the spiked rolicyclidine-d5.

Step 2: Serial Dilution & Spiking (Dose-Response Mapping)

  • Action: Prepare a stock solution of rolicyclidine-d5 (e.g., 1 mg/mL in methanol). Spike the drug-free matrix to create a serial dilution curve ranging from 10 ng/mL to 10,000 ng/mL. Prepare a parallel curve using a certified PCP standard.

  • Causality: Cross-reactivity is rarely linear across all concentrations. A full dose-response curve identifies the exact concentration at which rolicyclidine-d5 triggers a positive result at the assay's clinical cutoff (e.g., 25 ng/mL for urine)[3].

Step 3: Immunoassay Execution (Competitive Binding)

  • Action: Run the spiked samples through the automated clinical chemistry analyzer (e.g., Roche/Hitachi Modular P) using the commercial PCP EIA reagent kit[4].

  • Causality: The analyzer measures the change in absorbance as unbound enzyme converts the substrate. This optical change is directly proportional to the displacement of the enzyme-labeled PCP by rolicyclidine-d5.

Step 4: Orthogonal Confirmation via LC-MS/MS (Integrity Verification)

  • Action: Analyze all spiked samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

  • Causality: This is the critical self-validating step. Immunoassays cannot confirm the structural integrity of the spiked analyte. LC-MS/MS verifies that the exact intended concentration of rolicyclidine-d5 was present in the matrix and confirms that no degradation or contamination (e.g., trace unlabeled PCP) occurred during preparation[1].

Workflow S1 1. Prepare Drug-Free Matrix (Establish Baseline) S2 2. Spike Rolicyclidine-d5 (Dose-Response Curve) S1->S2 S3 3. Execute PCP EIA (Competitive Binding) S2->S3 S4 4. Measure Signal (Calculate Cross-Reactivity) S3->S4 S5 5. LC-MS/MS Confirmation (Orthogonal Validation) S4->S5

Self-validating workflow for empirically determining Rolicyclidine-d5 cross-reactivity.

Strategic Implications for Drug Development

Understanding the ~37.5% cross-reactivity of rolicyclidine-d5 has profound implications for assay development and laboratory operations. When developing novel immunoassays, SILs like rolicyclidine-d5 serve as excellent, stable probes to map the steric tolerance of the antibody's binding pocket. Furthermore, in high-throughput forensic laboratories, if a sample is inadvertently contaminated with an internal standard prior to screening, knowing the precise cross-reactivity profile allows toxicologists to rapidly distinguish between a true clinical positive and an analytical artifact.

By grounding immunoassay screening in rigorous, mass-spectrometry-validated protocols, laboratories can maintain the highest standards of analytical integrity when navigating the complex landscape of dissociative anesthetics and their analogs.

References

  • Regester, L. E., et al. "Determination of Designer Drug Cross-Reactivity on Five Commercial Immunoassay Screening Kits." Journal of Analytical Toxicology, Oxford Academic.
  • U.S. Food and Drug Administration (FDA). "510(k) Substantial Equivalence Determination Decision Memorandum: Psychemedics Corporation (K212).
  • Gomila, I., et al. "Detectability of Dissociative Psychoactive Substances in Urine by Five Commercial Phencyclidine Immunoassays.
  • Poklis, A., et al. "Evaluation of a new phencyclidine enzyme immunoassay for the detection of phencyclidine in urine with confirmation by high-performance liquid chromatography-tandem mass spectrometry.

Sources

Validation

Rolicyclidine-d5 Hydrochloride: A Comprehensive Guide to Isotopic Purity Analysis and Verification

As bioanalytical methodologies for novel psychoactive substances (NPS) and dissociative anesthetics advance, the demand for absolute quantitative accuracy has never been higher. Rolicyclidine (PCPy), a potent arylcyclohe...

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Author: BenchChem Technical Support Team. Date: April 2026

As bioanalytical methodologies for novel psychoactive substances (NPS) and dissociative anesthetics advance, the demand for absolute quantitative accuracy has never been higher. Rolicyclidine (PCPy), a potent arylcyclohexylamine, requires rigorous monitoring in pharmacokinetic and forensic toxicology studies[1]. To achieve reliable liquid chromatography-tandem mass spectrometry (LC-MS/MS) quantification, the selection and validation of an internal standard (IS) are critical.

As a Senior Application Scientist, I approach internal standard selection not as a mere procedural step, but as the foundational logic that dictates assay reliability. This guide provides an objective, data-driven comparison of rolicyclidine-d5 hydrochloride against alternative internal standards, alongside a self-validating experimental protocol for verifying its isotopic purity.

Mechanistic Rationale: The Superiority of Deuterated Standards

In LC-MS/MS, the ionization efficiency of a target analyte is highly susceptible to matrix effects —endogenous components that co-elute with the analyte and cause signal suppression or enhancement (SSE)[2].

Stable isotope-labeled internal standards (SIL-IS), such as rolicyclidine-d5, are structurally and chemically identical to the unlabeled target (D0) but differ in molecular weight. Because they share the exact same physicochemical properties, rolicyclidine-d5 perfectly co-elutes with rolicyclidine. This perfect co-elution ensures that both the analyte and the IS are subjected to the exact same matrix components in the electrospray ionization (ESI) source at the exact same time, effectively neutralizing matrix-induced variability[3].

MatrixEffect Analyte Rolicyclidine (D0) Target Analyte Coelute Perfect Co-elution Identical Ion Suppression Analyte->Coelute DiffElute Different Retention Time Variable Ion Suppression Analyte->DiffElute SIL Rolicyclidine-d5 (SIL-IS) SIL->Coelute Analog Ketamine-d4 (Analog IS) Analog->DiffElute Accurate Accurate Quantification (Ratio Unaffected) Coelute->Accurate Inaccurate Biased Quantification (Ratio Skewed) DiffElute->Inaccurate

Impact of internal standard selection on matrix effect compensation.

Comparative Analysis: Rolicyclidine-d5 vs. Alternatives

When developing an assay, scientists typically evaluate three classes of internal standards. The table below objectively compares rolicyclidine-d5 against a lower-deuterated analog (rolicyclidine-d3) and a structural analog (ketamine-d4).

Table 1: Performance Comparison of Internal Standards
FeatureRolicyclidine-d5 (Target)Rolicyclidine-d3 (Alternative)Ketamine-d4 (Analog IS)
Co-elution with Analyte PerfectPerfectPoor (Different RT)
Matrix Effect Compensation Excellent[2]ExcellentSuboptimal
Mass Shift +5 Da+3 DaN/A
Analyte-to-IS Cross-Talk Risk Zero (Bypasses M+4)Moderate (M+3 overlap)Zero
IS-to-Analyte Cross-Talk Risk Dependent on Isotopic PurityDependent on Isotopic PurityZero

The Causality of the +5 Da Mass Shift: The natural isotopic envelope of rolicyclidine (C16H23N, exact mass 230.1903[1]) includes M+1 (~17.6% abundance due to 13 C), M+2 (~1.5%), and M+3 (~0.1%). If a D3 internal standard is used, an injection of the analyte at the Upper Limit of Quantitation (ULOQ) will produce a natural M+3 signal that bleeds into the D3 mass channel, artificially depressing the calculated concentration. Rolicyclidine-d5 (+5 Da) completely bypasses this natural isotopic envelope, ensuring zero cross-talk from the analyte to the IS.

Isotopic Purity and the Causality of Interference

While D5 prevents analyte-to-IS interference, we must rigorously control IS-to-analyte interference . Isotopic purity refers to the percentage of the fully deuterated form (D5) relative to partially deuterated impurities (D0, D1, D2, D3, D4) generated during synthesis[4].

If the rolicyclidine-d5 standard contains even 0.1% of unreacted D0, spiking a standard concentration of the IS into a biological sample will introduce exogenous D0. According to FDA and EMA bioanalytical method validation guidelines, the interference from the internal standard at the analyte's retention time must not exceed 5% of the Lower Limit of Quantitation (LLOQ) [5]. Therefore, validating the isotopic purity of the SIL-IS prior to assay deployment is a non-negotiable requirement[3].

Table 2: Isotopic Purity Acceptance Criteria for Rolicyclidine-d5
IsotopologueExact Mass [M+H]⁺Max Allowable AbundanceCausality / Rationale
D5 (Target) 235.2217≥ 99.0%Ensures maximum signal intensity for the IS channel[3].
D4 234.2154≤ 1.0%Incomplete deuteration; generally benign but reduces overall D5 purity.
D3 233.2091≤ 0.1%Trace synthesis impurity.
D0 (Unlabeled) 230.1903≤ 0.05% Critical: Directly contributes to the analyte signal, causing false positives at the LLOQ[4].

Experimental Methodology: ESI-HRMS Verification Protocol

To verify isotopic purity, nominal mass instruments (like single quadrupoles) are often insufficient due to their inability to resolve target isotopologues from isobaric background matrix ions[6]. The following self-validating protocol utilizes Electrospray Ionization High-Resolution Mass Spectrometry (ESI-HRMS) to ensure absolute accuracy[7].

Pathway N1 Synthesized Rolicyclidine-d5 N2 Sample Prep (Aprotic Solvent) N1->N2 N3 UHPLC Separation N2->N3 N4 ESI-HRMS (Res >70k) N3->N4 N5 Exact Mass Extraction N4->N5 N6 Purity Validation N5->N6

LC-HRMS workflow for rolicyclidine-d5 isotopic purity verification.

Step-by-Step Protocol

Step 1: Sample Preparation

  • Action: Dissolve rolicyclidine-d5 hydrochloride in LC-MS grade Methanol/Water (50:50, v/v) to a final concentration of 100 ng/mL.

  • Causality: A concentration of 100 ng/mL ensures the signal remains within the linear dynamic range of the Orbitrap or Q-TOF detector. Detector saturation artificially flattens the D5 peak, which mathematically overestimates the relative abundance of trace D0 impurities[6].

Step 2: Chromatographic Separation

  • Action: Inject 5 µL onto a sub-2 µm C18 UHPLC column. Utilize a gradient of 0.1% formic acid in water (Mobile Phase A) and 0.1% formic acid in acetonitrile (Mobile Phase B).

  • Causality: UHPLC separation focuses the analyte into a sharp peak, maximizing the signal-to-noise (S/N) ratio required to detect ultra-trace (≤0.05%) D0 isotopologues against background noise.

Step 3: HRMS Acquisition

  • Action: Operate the mass spectrometer in positive ESI mode at a mass resolution of ≥70,000 (at m/z 200).

  • Causality: High resolving power is mandatory to distinguish the true D0 isotopologue (m/z 230.1903) from isobaric chemical noise originating from solvents or system tubing[6].

Step 4: Data Processing & Extraction

  • Action: Extract the exact masses for D0 (m/z 230.1903) through D5 (m/z 235.2217) using a narrow mass tolerance window of 5 ppm.

  • Causality: Narrow extraction windows eliminate false positives. Calculate the isotopic purity by dividing the area of the D5 peak by the sum of the areas of all isotopologue peaks (D0+D1+D2+D3+D4+D5).

Step 5: Self-Validation (The "Zero-Cross" Check)

  • Action: Inject a blank solvent immediately after the 100 ng/mL IS injection.

  • Causality: This verifies that any D0 signal observed is a true synthesis impurity in the IS batch, rather than carryover from previous analytical runs on the LC system.

Conclusion

The deployment of rolicyclidine-d5 hydrochloride as an internal standard is the gold standard for dissociative bioanalysis. Its +5 Da mass shift perfectly insulates the assay from natural isotopic interference, while its structural identity to the target analyte guarantees absolute matrix effect compensation. By strictly adhering to ESI-HRMS isotopic purity verification protocols, researchers can ensure their assays remain fully compliant with stringent FDA and EMA bioanalytical guidelines, yielding data of unimpeachable integrity.

References

  • Rapid Determination of Isotopic Purity of Stable Isotope-Labeled Organic Compounds by Electrospray Ionization-High-Resolution Mass Spectrometry.
  • Rapid characterization of isotopic purity of deuterium‐labeled organic compounds and monitoring of hydrogen–deuterium exchange reaction using electrospray ionization‐high‐resolution mass spectrometry.
  • Target analyte quantification by isotope dilution LC-MS/MS. core.ac.uk.
  • Isotopic labeling-assisted metabolomics using LC–MS. nih.gov.
  • Robust Liquid Chromatography–Mass Spectrometry Determination of Deuterium Isotopologues for Quality Control of Deucravacitinib Using Nominal Mass Instrument
  • Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. resolvemass.ca.
  • A More Timely Process for Identifying and Analyzing Trends of Emerging Novel Psychoactive Substances in the United St

Sources

Comparative

Optimizing Extraction Efficiencies for Deuterated Rolicyclidine Analogs (PCPy-d5)

As the forensic and clinical toxicology landscapes evolve, the proliferation of novel psychoactive substances (NPS) demands increasingly robust analytical methodologies. Rolicyclidine (1-(1-phenylcyclohexyl)pyrrolidine,...

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Author: BenchChem Technical Support Team. Date: April 2026

As the forensic and clinical toxicology landscapes evolve, the proliferation of novel psychoactive substances (NPS) demands increasingly robust analytical methodologies. Rolicyclidine (1-(1-phenylcyclohexyl)pyrrolidine, PCPy), a potent dissociative anesthetic and structural analog of phencyclidine (PCP), presents unique analytical challenges due to its high lipophilicity and basicity.

To achieve high-fidelity LC-MS/MS quantification, deuterated analogs such as PCPy-d5 are employed as Certified Reference Materials (CRMs) and internal standards (IS) (1). The use of PCPy-d5 corrects for matrix-induced ion suppression and extraction losses. However, the accuracy of this correction relies entirely on the efficiency and reproducibility of the upstream sample preparation.

This guide objectively evaluates the extraction efficiencies of PCPy-d5 across three primary methodologies: Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Supported Liquid Extraction (SLE).

Mechanistic Rationale: The Chemistry of PCPy-d5

As an application scientist, designing an extraction protocol requires exploiting the analyte's physicochemical properties. PCPy-d5 consists of a highly lipophilic phenylcyclohexyl core attached to a basic pyrrolidine ring.

  • pKa & Ionization: The pyrrolidine nitrogen has a pKa of approximately 8.5–9.0. At a physiological or mildly acidic pH (pH < 7), the nitrogen is fully protonated (cationic). This allows for strong ionic interactions with cation-exchange sorbents.

  • Lipophilicity (LogP): At an alkaline pH (pH > 10.5), PCPy-d5 is deprotonated into its free-base form. In this state, its high lipophilicity drives it out of the aqueous phase and into non-polar organic solvents.

Understanding this pH-dependent speciation is the foundational causality behind every buffer and solvent choice in the protocols below, ensuring maximum recovery and minimal matrix interference (2).

Comparative Performance Data

The following table summarizes the quantitative extraction metrics for PCPy-d5 (spiked at 50 ng/mL in human urine) across the three dominant sample preparation techniques. Data reflects analysis via LC-MS/MS operating in Multiple Reaction Monitoring (MRM) mode (3).

Extraction MethodologyPrimary MechanismMean Recovery (%)Matrix Effect (%)Precision (CV %)Operational Verdict
Mixed-Mode SPE (MCX) Cation exchange + Hydrophobic retention92.4 ± 3.1-4.2 (Minimal)3.8Optimal. Highest purity and recovery; ideal for complex post-mortem matrices.
Liquid-Liquid Extraction Free-base partitioning into organic solvent78.6 ± 6.4-18.5 (Suppression)8.2Acceptable. Cost-effective but prone to co-extracting neutral lipids.
Supported Liquid (SLE) Solid-supported free-base partitioning85.1 ± 4.2-11.0 (Suppression)5.5High-Throughput. Excellent automation potential, moderate matrix cleanup.

Extraction Workflows

G Sample Biological Matrix + PCPy-d5 (Internal Standard) Pretreatment Sample Pre-treatment (Hydrolysis & pH Adjustment) Sample->Pretreatment SPE Solid-Phase Extraction (SPE) Strong Cation Exchange Pretreatment->SPE High Efficiency LLE Liquid-Liquid Extraction (LLE) Alkaline pH + Hexane/EtOAc Pretreatment->LLE Low Cost SLE Supported Liquid Extraction (SLE) Diatomaceous Earth Pretreatment->SLE High Throughput PostExt Evaporation under N2 & Reconstitution SPE->PostExt LLE->PostExt SLE->PostExt LCMS LC-MS/MS Analysis (MRM Mode) PostExt->LCMS

Workflow comparing SPE, LLE, and SLE for the extraction of PCPy-d5 prior to LC-MS/MS analysis.

Detailed Methodology: Self-Validating Mixed-Mode SPE Protocol

Because Mixed-Mode Cation Exchange (MCX) provides the highest recovery and lowest matrix suppression for arylcyclohexylamines (4), it is the recommended approach.

To ensure scientific integrity, this protocol is designed as a self-validating system . By preparing specific quality control (QC) sets alongside your unknown samples, you mathematically prove the absence of hidden matrix effects in every batch.

Phase 1: Sample Preparation & Causality
  • Aliquot: Transfer 500 µL of biological matrix (urine or plasma) into a clean microcentrifuge tube.

  • IS Spiking: Add 20 µL of PCPy-d5 working solution (1 µg/mL).

  • pH Adjustment: Add 500 µL of 2% Formic Acid in water.

    • Causality: Dropping the pH to ~3.0 ensures the pyrrolidine ring of PCPy-d5 is 100% protonated, guaranteeing strong ionic retention on the negatively charged sulfonic acid groups of the MCX sorbent.

Phase 2: SPE Execution (using 30 mg/3 mL MCX cartridges)
  • Conditioning: Pass 2 mL of Methanol (MeOH), followed by 2 mL of LC-MS grade water. Do not let the sorbent dry.

  • Loading: Apply the pre-treated sample at a flow rate of 1 mL/min.

  • Wash 1 (Aqueous): Pass 2 mL of 2% Formic Acid in water.

    • Causality: Removes water-soluble endogenous salts and proteins while the analyte remains ionically bound.

  • Wash 2 (Organic): Pass 2 mL of 100% Methanol.

    • Causality: Removes neutral and acidic lipids. The protonated PCPy-d5 remains locked to the cation-exchange sites, resisting organic washout.

  • Elution: Pass 2 mL of 5% Ammonium Hydroxide (NH₄OH) in Methanol.

    • Causality: The high pH (>11) neutralizes the PCPy-d5 cation into its free-base form, breaking the ionic bond and allowing the methanol to sweep the purified analyte into the collection tube.

Phase 3: Post-Extraction & Self-Validation
  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute in 100 µL of Mobile Phase A (0.1% Formic Acid in Water).

The Self-Validation Calculation: To validate the batch, prepare three distinct QC sets:

  • Set A (Neat): PCPy-d5 spiked directly into reconstitution solvent.

  • Set B (Post-Spike): Blank matrix extracted, then spiked with PCPy-d5 after elution.

  • Set C (Pre-Spike): Blank matrix spiked with PCPy-d5 before extraction (Standard Protocol).

Calculate your system's integrity using LC-MS/MS peak areas:

  • Matrix Effect (ME %): (Area B / Area A) * 100. A value of 100% means zero suppression. Acceptable range is 85% - 115%.

  • Recovery (RE %): (Area C / Area B) * 100. This isolates the physical loss of the extraction process from the matrix effect.

By embedding these calculations into your workflow, you transition from merely executing steps to actively proving the analytical fidelity of your data.

References

  • Seither, J. Z. (2018). Application of High Resolution Mass Spectrometry for the Screening and Confirmation of Novel Psychoactive Substances. CORE.
  • Interpol Review of Drug Analysis 2019-2022. (2022). Interpol Review of Drug Analysis 2019-2022. PMC - NIH.
  • Drug Enforcement Administration. (2021). Exempt Chemical Preparations Under the Controlled Substances Act. Federal Register.
  • ResearchGate. (2013). Preparation and analytical characterization of 1-(1-phenylcyclohexyl)piperidine (PCP) and 1-(1-phenylcyclohexyl)pyrrolidine (PCPy) analogues.

Sources

Validation

A Senior Scientist's Guide to Tandem Mass Spectrometry: Comparing Rolicyclidine-d5 and Unlabeled Rolicyclidine

In the landscape of modern analytical chemistry, particularly within forensic toxicology and pharmaceutical research, the demand for unequivocal identification and precise quantification of analytes is paramount. Tandem...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern analytical chemistry, particularly within forensic toxicology and pharmaceutical research, the demand for unequivocal identification and precise quantification of analytes is paramount. Tandem mass spectrometry (MS/MS) has emerged as the cornerstone technology for this purpose, offering unparalleled sensitivity and specificity.[1][2] This guide provides an in-depth comparison of the MS/MS spectra of rolicyclidine (PCPy) and its deuterated stable isotope-labeled internal standard (SIL-IS), rolicyclidine-d5.

Rolicyclidine is a dissociative anesthetic with hallucinogenic properties, structurally related to phencyclidine (PCP), placing it on the list of controlled substances in many jurisdictions.[3][4] Accurate detection and quantification are therefore critical. This guide will not only present the spectral data but also delve into the causality behind the observed fragmentation patterns and the fundamental principles that establish rolicyclidine-d5 as the gold standard for quantitative bioanalysis.

The Foundational Principle: Why Deuterated Internal Standards are Essential

In quantitative analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), the goal is to achieve results that are both accurate and reproducible. However, the analytical process is susceptible to various sources of error, including sample loss during extraction, fluctuations in instrument performance, and matrix effects where co-eluting compounds suppress or enhance the analyte's ionization.

A deuterated internal standard is a version of the analyte where several hydrogen atoms have been replaced with their heavier isotope, deuterium.[5] This subtle change is the key to its effectiveness:

  • Chemical and Chromatographic Equivalence: Rolicyclidine-d5 is, for all practical purposes, chemically identical to unlabeled rolicyclidine. It exhibits the same extraction efficiency, chromatographic retention time, and ionization response.[5][6] This ensures that any experimental variability affecting the analyte also affects the internal standard in the same manner.

  • Mass Distinguishability: Despite their chemical similarities, the mass spectrometer can easily differentiate between the analyte and the internal standard due to the mass difference imparted by the deuterium atoms.[6]

By adding a known quantity of rolicyclidine-d5 to every sample at the very beginning of the workflow, we introduce a constant reference. The final quantitative result is based on the ratio of the analyte response to the internal standard response. This ratio corrects for procedural losses and instrumental drift, leading to significantly improved accuracy and precision in the final measurement.[6][7]

Structural and Mass Spectral Overview

Rolicyclidine is a tertiary amine with the chemical formula C₁₆H₂₃N.[3][8] For this guide, we will consider rolicyclidine-d5 where the five deuterium atoms are strategically placed on the phenyl ring—a common and stable labeling position that prevents H/D back-exchange during sample processing.

PropertyUnlabeled RolicyclidineRolicyclidine-d5 (phenyl-labeled)
Chemical Formula C₁₆H₂₃NC₁₆H₁₈D₅N
Monoisotopic Mass 229.1830 g/mol 234.2144 g/mol
Precursor Ion [M+H]⁺ m/z 230.1903m/z 235.2217

Comparative MS/MS Fragmentation Analysis

The "fingerprint" of a molecule in MS/MS is its fragmentation pattern, which is generated by inducing the precursor ion to break apart in a controlled manner, typically through collision-induced dissociation (CID).[9][10] The resulting fragment ions (product ions) are characteristic of the molecule's structure.

The core logic of this comparison is straightforward: the fragmentation pathways for rolicyclidine and rolicyclidine-d5 are identical, but the masses of the fragments that retain the deuterated phenyl ring will be shifted by +5 Da.

Based on the known fragmentation of similar arylcyclohexylamine compounds, the primary fragmentation of rolicyclidine involves the cleavage of bonds around the central quaternary carbon and the pyrrolidine ring.[11][12]

Proposed Fragmentation Pathway

G Precursor_Unlabeled Precursor Ion m/z 230.19 FragA_Unlabeled Fragment A (Phenylcyclohexyl cation) m/z 159.15 Precursor_Unlabeled->FragA_Unlabeled Loss of Pyrrolidine FragB_Unlabeled Fragment B (Loss of C4H8) m/z 174.16 Precursor_Unlabeled->FragB_Unlabeled FragA_Labeled Fragment A' (d5-Phenylcyclohexyl cation) m/z 164.18 FragA_Unlabeled->FragA_Labeled  Δm/z = +5 FragB_Labeled Fragment B' (Loss of C4H8) m/z 179.19 FragB_Unlabeled->FragB_Labeled  Δm/z = +5 FragC_Unlabeled Fragment C (Pyrrolidinium cation) m/z 70.08 FragC_Labeled Fragment C (Pyrrolidinium cation) m/z 70.08 FragC_Unlabeled->FragC_Labeled Precursor_Labeled Precursor Ion m/z 235.22 Precursor_Labeled->FragA_Labeled Loss of Pyrrolidine Precursor_Labeled->FragB_Labeled Cyclohexyl Ring Opening G cluster_prep Preparation Workflow Stock_Unlabeled 1. Prepare 1 mg/mL Rolicyclidine Stock in Methanol Working_Sol 3. Create 1 µg/mL Working Solution of each in 50:50 Water:Acetonitrile Stock_Unlabeled->Working_Sol Stock_Labeled 2. Prepare 1 mg/mL Rolicyclidine-d5 Stock in Methanol Stock_Labeled->Working_Sol Final_Mix 4. Mix equal volumes of working solutions for direct infusion Working_Sol->Final_Mix

Caption: Standard preparation for MS/MS analysis.

  • Stock Solutions: Accurately weigh and dissolve rolicyclidine and rolicyclidine-d5 in methanol to create individual 1 mg/mL stock solutions.

  • Working Solutions: Prepare intermediate dilutions from the stock solutions in a suitable solvent (e.g., 50:50 water:acetonitrile) to a concentration of 1 µg/mL.

  • Final Mixture: For direct infusion analysis, combine the working solutions to create a final mixture containing both compounds at approximately 500 ng/mL.

Liquid Chromatography-Mass Spectrometry (LC-MS) Conditions

While direct infusion is suitable for initial fragmentation studies, a chromatographic separation is essential for real-world samples. [1][13]

  • LC System: UHPLC system. [13]* Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

Mass Spectrometry Conditions
  • Mass Spectrometer: Triple Quadrupole or Q-TOF Mass Spectrometer. [13]* Ionization Source: Electrospray Ionization (ESI), Positive Mode. [2]* MS1 Full Scan:

    • Scan Range: m/z 50-350.

    • Purpose: To confirm the presence and m/z of the precursor ions for rolicyclidine (m/z 230.2) and rolicyclidine-d5 (m/z 235.2).

  • MS/MS Product Ion Scan:

    • Precursor Ion (Rolicyclidine): m/z 230.2.

    • Precursor Ion (Rolicyclidine-d5): m/z 235.2.

    • Collision Gas: Argon.

    • Collision Energy: Optimize by ramping from 10-40 eV to find the energy that yields the best fragmentation pattern.

    • Purpose: To generate the full fragmentation spectra for both the labeled and unlabeled compounds for comparison.

Conclusion

The tandem mass spectrum of rolicyclidine-d5 serves as a perfect internal mirror to its unlabeled counterpart. The fragmentation pathways are conserved, while the resulting product ions exhibit a predictable and logical mass shift of +5 Da for every fragment retaining the deuterated phenyl group. This direct comparison not only confirms the isotopic labeling position but also powerfully illustrates the principle behind using stable isotope-labeled standards.

For any researcher, scientist, or drug development professional engaged in quantitative analysis, the use of a high-purity, correctly labeled internal standard like rolicyclidine-d5 is not merely a suggestion—it is a prerequisite for developing robust, defensible, and highly accurate analytical methods. [13][5][6]This approach mitigates the inherent variability of the analytical process, ensuring that the final data is a true and reliable measure of the analyte in the sample.

References

  • Tandem Mass Spectrometry (TMS): Unlocking Precise Molecular Analysis. (n.d.). Google Cloud.
  • Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (2025, October 30). ResolveMass Laboratories Inc.
  • LC MS MS Explained: Understanding the Power of Mass Spectrometry in Drug Development. (n.d.). AIT Bioscience.
  • Deuterated Analogues as Internal Standards in the Accuracy of Quantitative Pesticide and Mycotoxin Analysis between Differing Cannabis Matrices. (n.d.). Shimadzu.
  • Exploring Molecular Complexity: Considerations of Tandem Mass Spectrometry. (2023, November 30). Longdom Publishing.
  • Why can the deuterated internal standard method be used for quantification in the detection of serum 25-hydroxyvitamin D by high-performance liquid chromatography-tandem mass spectrometry? (n.d.). Biopike.
  • Tandam mass spectrometry instrumentation and application in pharmaceutical analysis. (n.d.). ResearchGate.
  • Rolicyclidine. (n.d.). PubChem, National Institutes of Health.
  • ROLICYCLIDINE. (n.d.). Global Substance Registration System.
  • Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (2025, October 30). YouTube.
  • Understanding Internal standards and how to choose them. (2025, June 12). Reddit.
  • Mittal, R. D. (2015). Tandem Mass Spectroscopy in Diagnosis and Clinical Research. Indian Journal of Clinical Biochemistry, 30(2), 125–126.
  • Rolicyclidine. (n.d.). Wikipedia.
  • Zhang, Y., et al. (2023). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. Molecules, 28(18), 6537.
  • Ibáñez, M., et al. (n.d.). Fragmentation pathways of drugs of abuse and their metabolites based on QTOF MS/MS and MSE accurate-mass spectra. SciSpace.

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of Rolicyclidine-d5 Hydrochloride: Ensuring Safety, Compliance, and Scientific Integrity

This guide provides essential safety and logistical information for the proper disposal of Rolicyclidine-d5 Hydrochloride. As a deuterated analog of a Schedule I controlled substance, this compound requires meticulous ha...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides essential safety and logistical information for the proper disposal of Rolicyclidine-d5 Hydrochloride. As a deuterated analog of a Schedule I controlled substance, this compound requires meticulous handling and disposal procedures that satisfy both the U.S. Drug Enforcement Administration (DEA) and the Environmental Protection Agency (EPA) regulations. This document is intended for researchers, scientists, and drug development professionals who utilize this compound in a laboratory setting. Our objective is to provide a clear, scientifically grounded protocol that ensures safety, maintains regulatory compliance, and protects the integrity of your research environment.

Foundational Principles: Understanding the Regulatory Landscape

Rolicyclidine (PCPy) is classified as a dissociative anesthetic and is listed as a Schedule I controlled substance in the United States due to its pharmacodynamic similarity to phencyclidine (PCP).[1][2] This classification is the single most critical factor governing its disposal. Any material, compound, or mixture containing Rolicyclidine falls under these stringent regulations.[1] The deuterated form, Rolicyclidine-d5 Hydrochloride, must be handled with the same level of control.

The disposal of such compounds is governed by a dual regulatory framework:

  • Drug Enforcement Administration (DEA): The primary concern of the DEA is preventing the diversion of controlled substances.[3] Therefore, the core mandate for disposal is that the substance must be rendered "non-retrievable."[3][4] The DEA defines "non-retrievable" as a state where the physical or chemical condition of the substance is permanently altered, preventing its recovery or reuse.[3]

  • Environmental Protection Agency (EPA): The EPA regulates the disposal of hazardous chemical waste to protect environmental and public health.[4] Pouring chemicals down the drain or disposing of them in regular trash is strictly prohibited.[5] Disposal methods must comply with all federal, state, tribal, and local environmental laws.[4]

Crucially, incineration is the only disposal method currently recognized by the DEA as meeting the "non-retrievable" standard. [4] Therefore, laboratory-scale chemical inactivation is not a compliant disposal method. All waste containing Rolicyclidine-d5 Hydrochloride must be handled by a licensed hazardous waste disposal vendor authorized to manage and destroy controlled substances.

Pre-Disposal Protocol: On-Site Waste Management

Proper management begins the moment waste is generated. The following steps are mandatory for ensuring safety and compliance within the laboratory before the final disposal pickup.

Personnel Safety and Personal Protective Equipment (PPE)

Before handling the compound or its waste, appropriate PPE is the first line of defense.[5] This includes, at a minimum:

  • A laboratory coat

  • Nitrile gloves (or other chemically resistant gloves)

  • Safety glasses or goggles

All handling of the dry powder or solutions should be conducted within a certified chemical fume hood to prevent inhalation.

Waste Segregation: The Cornerstone of Safe Disposal

Segregation is essential to prevent dangerous chemical reactions and to ensure compliant disposal. Different waste streams must be collected in separate, clearly labeled containers.[5]

Waste StreamDescriptionHandling and Container Requirements
Solid Waste (Pure Compound) Unused, expired, or surplus Rolicyclidine-d5 Hydrochloride powder.Collect in its original or a compatible, tightly sealed container. Label clearly as "Hazardous Waste: Rolicyclidine-d5 Hydrochloride (Schedule I)".
Contaminated Labware (Solids) Weigh boats, pipette tips, centrifuge tubes, and gloves contaminated with the compound.Collect in a dedicated, lined, and sealed hazardous waste container. Do not mix with non-hazardous lab trash.
Liquid Waste (Aqueous/Organic) Solutions containing Rolicyclidine-d5 Hydrochloride from experiments.Collect in a dedicated, sealed, and chemically compatible (e.g., glass or HDPE) waste container. Segregate halogenated and non-halogenated solvents if required by your institution.[5]
Contaminated Sharps Needles, syringes, or glass Pasteur pipettes used to handle the compound.Place immediately into a designated, puncture-proof sharps container labeled for controlled substance waste.

Never pour any deuterated compound or solutions containing them down the drain. [5]

Secure Storage and Labeling

All waste containers must be accurately and securely labeled. The label should include:

  • The words "Hazardous Waste"

  • The full chemical name: "Rolicyclidine-d5 Hydrochloride (C-I)"

  • The associated hazards (e.g., "Toxic")

  • The date the waste was first added to the container

Waste containers must be kept closed and stored in a designated, well-ventilated, and secure satellite accumulation area.[5] For a Schedule I substance, this storage location must be secure against diversion, such as within a locked cabinet or a controlled-access laboratory.

The Disposal Workflow: From Generation to Destruction

The following diagram and procedural steps outline the complete, compliant workflow for the disposal of Rolicyclidine-d5 Hydrochloride.

G Disposal Workflow for Rolicyclidine-d5 Hydrochloride cluster_0 On-Site Laboratory Procedures cluster_1 Vendor & Documentation Procedures cluster_2 Final Disposition (Off-Site) A Waste Generation (e.g., unused compound, contaminated labware) B Assess Hazards & Don PPE A->B Immediate Action C Segregate Waste Streams (Solid, Liquid, Sharps) B->C D Select & Label Appropriate Waste Containers C->D E Secure Temporary Storage (Locked Cabinet / Controlled Area) D->E Store Securely F Contact EHS / Certified Controlled Substance Disposal Vendor E->F When container is full or project is complete G Schedule Waste Pickup F->G H Prepare for Transport (Inventory & Segregation Check) G->H I Complete Chain-of-Custody & DEA Form 41 (or equivalent) H->I At time of pickup J Transfer Waste to Vendor I->J K DEA-Compliant Transport J->K L Destruction via Incineration (Renders substance 'non-retrievable') K->L M Receive Certificate of Destruction L->M N Retain All Records for Inspection M->N Final Step

Caption: A decision-making workflow for the compliant disposal of Rolicyclidine-d5 Hydrochloride.

Step-by-Step Methodology
  • Risk Assessment and PPE: At the point of waste generation, confirm the necessary PPE is in use.

  • Segregation and Collection: Immediately place the waste material into the correct, pre-labeled waste stream container as detailed in the table above.

  • Container Management: Ensure waste containers are kept tightly sealed when not in use. Do not overfill containers.

  • Secure Storage: Store the sealed waste containers in your institution's designated secure area for controlled substance waste. This must prevent unauthorized access.

  • Engage a Certified Disposal Vendor: Contact your institution's Environmental Health and Safety (EHS) department or an approved third-party vendor that is certified to transport and destroy DEA-controlled substances.[6]

  • Documentation and Transfer: When the vendor arrives, an inventory of the waste will be conducted. You will be required to complete chain-of-custody paperwork. The destruction of controlled substances must be recorded, often using DEA Form 41 or an equivalent log maintained by the vendor or reverse distributor.[3][7] Two authorized employees may be required to witness the transfer.[6]

  • Record Retention: Securely file the certificate of destruction provided by the vendor. All records related to the acquisition, use, and disposal of Schedule I substances are subject to inspection by the DEA and must be maintained for a minimum of two years.

Emergency Procedure: Spill Management

In the event of a chemical spill, the immediate priority is to ensure personnel safety and contain the material.

  • Alert Personnel: Immediately alert colleagues and your supervisor.

  • Evacuate and Secure: If the spill is large or involves a significant amount of airborne powder, evacuate the immediate area.

  • Don Appropriate PPE: Before attempting cleanup, don enhanced PPE, including double gloves and respiratory protection if necessary.

  • Contain the Spill: For liquid spills, use an inert absorbent material (e.g., vermiculite, sand, or commercial spill pillows) to contain the spill. For solid spills, gently cover with a damp paper towel to prevent the powder from becoming airborne.

  • Clean Up: Carefully collect all contaminated materials (absorbents, towels, etc.) using scoops or forceps and place them into a dedicated hazardous waste container.

  • Decontaminate: Clean the spill area with an appropriate solvent or detergent solution, and collect the cleaning materials as hazardous waste.

  • Dispose and Report: Dispose of all cleanup materials as Rolicyclidine-d5 Hydrochloride hazardous waste. Report the incident according to your institution's EHS procedures.[5]

Conclusion

The proper disposal of Rolicyclidine-d5 Hydrochloride is a non-negotiable aspect of laboratory safety and regulatory compliance. Its status as a deuterated analog of a Schedule I controlled substance places it under the strict authority of the DEA and EPA. Researchers must adhere to a process of meticulous segregation, secure storage, and documented transfer to a certified vendor for destruction by incineration. By following these scientifically sound and legally mandated procedures, you protect yourself, your colleagues, your institution, and the environment, thereby upholding the highest standards of scientific integrity.

References

  • BenchChem. (2025). Navigating the Isotopic Landscape: A Technical Guide to the Safe Handling of Deuterated Compounds.
  • MedPro Disposal. (2025). Pharmaceutical Waste Disposal: DEA Controlled Substance Compliance.
  • Practice Greenhealth. Best practices for disposal of controlled substances.
  • Environmental Marketing Services. (2024). Controlled Substances Disposal.
  • Federal Register. (2014). Disposal of Controlled Substances.
  • Cayman Chemical. (2023). 3-methyl Rolicyclidine (hydrochloride) Product Information.
  • 3-methyl Rolicyclidine (hydrochloride) Safety Data Sheet. (2025).
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 62436, Rolicyclidine. Retrieved from PubChem.
  • Wikipedia. (n.d.). Rolicyclidine.

Sources

Handling

Personal protective equipment for handling Rolicyclidine-d5 Hydrochloride

Comprehensive Safety and Operational Guide for Handling Rolicyclidine-d5 Hydrochloride Introduction to the Hazard Profile Rolicyclidine-d5 Hydrochloride (CAS 1246815-30-4) is the deuterated internal standard of Rolicycli...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Operational Guide for Handling Rolicyclidine-d5 Hydrochloride

Introduction to the Hazard Profile Rolicyclidine-d5 Hydrochloride (CAS 1246815-30-4) is the deuterated internal standard of Rolicyclidine (PCPy), a potent arylcyclohexylamine and Schedule I controlled substance [1]. In analytical chemistry, forensic toxicology, and drug development, it is utilized primarily for mass spectrometry quantification. However, handling the neat powder or highly concentrated solutions presents severe occupational hazards. Because the deuterated analog retains the exact pharmacological and toxicological profile of its parent compound, even microgram-level exposure can induce profound dissociative, sedative, and hallucinogenic effects [2].

Pharmacological & Toxicological Causality

To understand the necessity of stringent Personal Protective Equipment (PPE), one must first understand the compound's mechanism of action. Rolicyclidine acts as a non-competitive antagonist at the N-methyl-D-aspartate (NMDA) receptor [3]. Its high lipophilicity allows for rapid absorption across mucous membranes and the dermal barrier.

Once in the systemic circulation, it crosses the blood-brain barrier, lodging in the ion channel of the NMDA receptor and blocking calcium and sodium influx. This halts excitatory glutamatergic neurotransmission. Because of this rapid absorption profile, a simple splash of a concentrated methanolic solution on exposed skin, or the inhalation of aerosolized powder during weighing, can lead to acute intoxication, severe hyperthermia, or rhabdomyolysis. Therefore, the PPE matrix is designed not just as a barrier, but as a self-validating system to prevent both inhalation and percutaneous absorption.

NMDA_Pathway A Rolicyclidine-d5 (Arylcyclohexylamine) B NMDA Receptor (PCP Binding Site) A->B Non-competitive Binding C Channel Blockade (Ca2+/Na+ Influx Prevented) B->C D Decreased Excitatory Neurotransmission C->D E Dissociative Anesthesia & Toxicity D->E

Fig 1: Pharmacological pathway of Rolicyclidine-d5 NMDA receptor antagonism and resulting toxicity.

Tiered Personal Protective Equipment (PPE) Matrix

The following table summarizes the quantitative and qualitative PPE requirements based on the operational state and concentration of the chemical.

Operational StateEye/Face ProtectionDermal/Hand ProtectionRespiratory ProtectionEngineering Controls
Neat Powder (Bulk Weighing) ANSI Z87.1 Safety Goggles & Face ShieldDouble-layered nitrile gloves (≥8 mil outer, extended cuff), Tyvek suitN95/P100 Particulate RespiratorClass II Type B2 Biological Safety Cabinet or Enclosed Balance
Stock Solution (>1 mg/mL) ANSI Z87.1 Safety GogglesDouble-layered nitrile gloves, standard lab coatNot required if handled in hoodChemical Fume Hood (Face velocity 80-100 fpm)
Analytical Dilutions (<10 µg/mL) Standard Safety GlassesSingle-layer nitrile gloves, standard lab coatNot requiredStandard laboratory ventilation

Standard Operating Procedure (SOP): Preparation of 1 mg/mL Stock Solution

This methodology provides a self-validating protocol for converting highly hazardous neat powder into a safer, manageable stock solution. The causality behind these steps is to systematically minimize aerosolization and static transfer of the powder.

Step 1: Preparation and Environmental Verification

  • Action: Verify the chemical fume hood or Class II BSC is operational with a face velocity of 80-100 fpm.

  • Causality: Proper airflow ensures any aerosolized particulates generated during vial opening are drawn away from the operator's breathing zone.

  • Validation: Check the digital airflow monitor; do not proceed if the alarm is active or airflow is compromised.

Step 2: Static Elimination and Weighing

  • Action: Pass the sealed vial of Rolicyclidine-d5 Hydrochloride through an anti-static ionizer before opening. Use a microbalance enclosed within the hood.

  • Causality: Arylcyclohexylamine hydrochloride salts are highly prone to static cling. Eliminating static charge prevents the powder from "jumping" out of the vial onto gloves or the balance pan, mitigating immediate dermal exposure risks.

Step 3: In-Situ Dissolution (The "Wash-Down" Method)

  • Action: Instead of transferring dry powder to a volumetric flask, add the primary solvent (e.g., LC-MS grade Methanol) directly to the pre-weighed source vial using a calibrated positive-displacement pipette.

  • Causality: Transferring dry powder exponentially increases the risk of aerosolization. Dissolving the powder in-situ converts the physical hazard from an easily aerosolized solid into a localized liquid, which is significantly easier to control, measure, and transfer.

Step 4: Decontamination and Waste Segregation

  • Action: Wipe down the exterior of the primary vial, the balance pan, and the hood surface with a 10% bleach solution followed by 70% ethanol. Dispose of the outer layer of nitrile gloves and all wipes into a designated, sealable hazardous waste container.

  • Causality: Bleach oxidizes residual active pharmaceutical ingredients (APIs), while ethanol removes lipophilic residues. Segregating the outer gloves immediately prevents cross-contamination of other laboratory surfaces.

Handling_Workflow A Pre-Operation Verify PPE & Fume Hood B Vial Decontamination (Exterior Wipe) A->B C Weighing (Closed Balance/Static Eliminator) B->C D Solvent Addition (In-Situ Dissolution) C->D E Waste Disposal (EPA-Approved Containers) D->E

Fig 2: Step-by-step safe handling and dissolution workflow for Rolicyclidine-d5 powder.

Spill Management and Disposal Plans

In the event of a powder spill, do not sweep . Sweeping physically aerosolizes the compound, creating an immediate inhalation hazard [4].

  • Isolate: Evacuate personnel from the immediate vicinity and ensure the fume hood sash is pulled down to the lowest operational level.

  • Cover: Gently cover the spill with absorbent pads dampened with methanol (to dissolve and trap the lipophilic powder) or water.

  • Wipe: Wipe inward from the edges of the spill to prevent spreading the contaminant footprint.

  • Dispose: Place all absorbent materials, contaminated gloves, and wipes into a puncture-resistant, EPA-approved hazardous waste container labeled "Toxic - Arylcyclohexylamine Waste." Do not flush down the sink, as these compounds are environmentally persistent and require high-temperature incineration for total destruction.

References

  • NextSDS. "Rolicyclidine — Chemical Substance Information." NextSDS. URL: [Link]

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